Hematoporphyrin IX dimethyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hematoporphyrin IX Dimethyl Ester
This guide provides a comprehensive overview and detailed protocol for the synthesis of Hematoporphyrin IX dimethyl ester, a crucial photosensitizer in photodynamic therapy and a valuable intermediate in various biomedical research applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Introduction
Hematoporphyrin IX is a porphyrin derivative prepared from hemin (B1673052), a component of hemoglobin.[1] It is structurally similar to protoporphyrin IX, with the key difference being the hydration of the two vinyl groups to form hydroxyethyl (B10761427) groups.[1] The dimethyl ester form of Hematoporphyrin IX enhances its solubility in organic solvents, facilitating its use and purification in various applications. This guide outlines a common synthetic route starting from hemin, proceeding through the formation of protoporphyrin IX and its subsequent conversion to Hematoporphyrin IX, and culminating in the final esterification step.
Overall Synthesis Workflow
The synthesis of this compound from hemin is a multi-step process that can be summarized in the following workflow:
Detailed Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis of this compound.
3.1. Step 1: Preparation of Protoporphyrin IX from Hemin
This step involves the removal of the central iron atom from hemin.
-
Materials:
-
Hemin
-
Formic acid
-
Iron(II) sulfate (B86663) or other reducing agent
-
Diethyl ether
-
Aqueous HCl
-
-
Procedure:
-
Dissolve hemin in a suitable organic solvent.
-
Add a reducing agent, such as iron(II) sulfate, in an acidic medium (e.g., formic acid) to reduce the Fe(III) to Fe(II).
-
Carefully add aqueous HCl to facilitate the removal of the iron atom.
-
Extract the resulting protoporphyrin IX into an organic layer, typically diethyl ether.
-
Wash the organic layer with water to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Protoporphyrin IX.
-
3.2. Step 2: Synthesis of Hematoporphyrin IX from Protoporphyrin IX
This step involves the hydration of the two vinyl side chains of Protoporphyrin IX.
-
Materials:
-
Protoporphyrin IX
-
Hydrobromic acid in acetic acid (HBr/AcOH) or another suitable hydrating agent.
-
Sodium bicarbonate solution
-
Dichloromethane (B109758) or chloroform
-
-
Procedure:
-
Dissolve Protoporphyrin IX in a minimal amount of a suitable solvent.
-
Add the hydrating agent (e.g., HBr in acetic acid) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acid with a sodium bicarbonate solution.
-
Extract the Hematoporphyrin IX into an organic solvent like dichloromethane or chloroform.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude Hematoporphyrin IX.
-
3.3. Step 3: Synthesis of this compound
This final step involves the esterification of the two carboxylic acid groups of Hematoporphyrin IX.
-
Materials:
-
Hematoporphyrin IX
-
Methanol
-
Concentrated sulfuric acid (as a catalyst)
-
Chloroform
-
Sodium bicarbonate solution
-
-
Procedure:
-
Suspend the crude Hematoporphyrin IX in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, protecting it from light. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the this compound into chloroform.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
3.4. Purification
The crude this compound can be purified using column chromatography on silica (B1680970) gel or by recrystallization from a chloroform/methanol mixture.
Chemical Reaction Pathway
The chemical transformations involved in the synthesis are depicted below:
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of porphyrin dimethyl esters. Note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.
| Parameter | Protoporphyrin IX Dimethyl Ester Synthesis (for reference) | Notes |
| Starting Material | Hematoporphyrin | This is the reverse of the hydration step but provides esterification data. |
| Reagents | Methanol, Sulfuric acid (5%) | Esterification conditions. |
| Reaction Time | 12 hours | Esterification reaction time. |
| Conditions | Darkness | Porphyrins are light-sensitive. |
| Purification | Crystallization from CHCl3:MeOH (1:3) | A common method for purifying porphyrin esters. |
| Yield | 79% | Reported yield for the esterification of a similar porphyrin.[2] |
| Purity | Characterized by 1H NMR and UV-Vis | Standard analytical techniques for structure and purity confirmation.[2] |
Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| UV-Vis Spectroscopy | Characteristic Soret band around 400 nm and several Q-bands in the 500-700 nm region in a suitable solvent like chloroform. |
| ¹H NMR Spectroscopy | Resonances corresponding to the methyl groups of the ester, the methyl groups on the porphyrin ring, the meso-protons, the protons of the hydroxyethyl groups, and the propionic acid side chains. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₆H₄₂N₄O₆, MW = 626.75 g/mol ). |
Conclusion
This guide provides a detailed protocol for the synthesis of this compound from hemin. The described multi-step process involves the removal of iron from hemin to yield protoporphyrin IX, followed by the hydration of the vinyl groups to form Hematoporphyrin IX, and concluding with the esterification of the carboxylic acid groups. By following the outlined procedures and utilizing appropriate analytical techniques for characterization and purification, researchers can successfully synthesize this important compound for a wide range of scientific applications.
References
An In-Depth Technical Guide to the Chromatographic Purification of Hematoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromatographic techniques used for the purification of Hematoporphyrin IX dimethyl ester, a key photosensitizer in photodynamic therapy and a valuable tool in biochemical research. Detailed methodologies for column chromatography and High-Performance Liquid Chromatography (HPLC) are presented, along with expected outcomes and quantitative data to aid in the development and optimization of purification protocols.
Introduction to this compound and the Importance of Purification
Hematoporphyrin IX is a derivative of protoporphyrin IX, a precursor to heme.[1] Its dimethyl ester form is of significant interest due to its photosensitizing properties, which are harnessed in photodynamic therapy (PDT) for the treatment of various cancers and other diseases. The efficacy and safety of this compound in these applications are critically dependent on its purity. Impurities can lead to altered photophysical properties, reduced therapeutic efficacy, and potential toxicity. Therefore, robust and reproducible purification methods are essential.
Chromatography, a powerful technique for separating mixtures, is the method of choice for purifying this compound. This guide will delve into the two primary chromatographic methods employed for this purpose: silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the preparative purification of organic compounds. The separation is based on the differential adsorption of the components of a mixture to the polar silica gel stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer on the column.
Experimental Protocol
A typical protocol for the purification of this compound using silica gel column chromatography is as follows:
1. Preparation of the Silica Gel Slurry:
-
In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample) into a beaker.
-
Add the initial mobile phase solvent (e.g., a mixture of benzene, ethyl acetate (B1210297), and methanol) to the silica gel to create a slurry with the consistency of a thin paste.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Pour a small amount of the initial mobile phase into the column.
-
Carefully pour the silica gel slurry into the column, allowing the silica to settle evenly.
-
Gently tap the sides of the column to ensure uniform packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Allow the excess solvent to drain until the solvent level is just above the sand layer. Crucially, do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just above the sand.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock and collecting the eluent in fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. For porphyrin esters, a common solvent system is a mixture of benzene, ethyl acetate, and methanol (B129727). The exact ratios may need to be optimized based on the impurity profile of the crude product.[2]
5. Fraction Analysis:
-
Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., the same solvent system used for the column).
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure this compound.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table summarizes typical parameters and expected outcomes for the silica gel column chromatography purification of this compound.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) | General Practice |
| Mobile Phase | Benzene-ethyl acetate-methanol mixtures | [2] |
| Sample Load | 1-2% of the silica gel weight | General Practice |
| Expected Purity | >95% | [3] |
| Expected Yield | 60-80% (highly dependent on crude purity) | Estimated |
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and purity compared to traditional column chromatography, making it an excellent choice for the final purification step or for separating closely related impurities. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for porphyrin purification.
Experimental Protocol
A general protocol for the preparative RP-HPLC purification of this compound is outlined below. Method optimization will be required based on the specific instrument and column used.
1. System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (UV-Vis or fluorescence).
-
Install a reversed-phase C18 preparative column.
-
Prepare the mobile phases. A common system for porphyrin separation is a gradient of methanol or acetonitrile (B52724) in an ammonium (B1175870) acetate buffer.[4][5]
2. Sample Preparation:
-
Dissolve the partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., methanol or a mixture of the initial mobile phase).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution program, starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of the organic solvent (methanol or acetonitrile). This will elute the more polar impurities first, followed by the this compound.
-
Monitor the elution profile at a suitable wavelength. Porphyrins have a strong Soret band around 400 nm, which is typically used for detection.
4. Fraction Collection:
-
Collect the fractions corresponding to the main peak of this compound.
5. Product Recovery:
-
Combine the pure fractions.
-
If a volatile buffer like ammonium acetate was used, it can be removed by lyophilization or by evaporating the organic solvent and then extracting the porphyrin into an organic solvent after adjusting the pH of the aqueous residue.
Quantitative Data
The following table provides representative parameters for the preparative HPLC purification of this compound.
| Parameter | Value/Range | Reference |
| Stationary Phase | Reversed-phase C18 (e.g., 5-10 µm particle size) | [4][5] |
| Mobile Phase A | 1.0 M Ammonium acetate buffer (pH 5.16) with 10% acetonitrile | [4] |
| Mobile Phase B | Methanol with 10% acetonitrile | [4] |
| Gradient | Optimized linear gradient from A to B | [4] |
| Flow Rate | Dependent on column dimensions (typically mL/min for preparative scale) | [6] |
| Detection | UV-Vis at ~400 nm or Fluorescence (Excitation: ~400 nm, Emission: ~620 nm) | General Practice |
| Expected Purity | >97% | [3] |
| Expected Yield | >80% from the injected sample | Estimated |
Visualization of the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described above.
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Caption: Workflow for Purification by Preparative HPLC.
Conclusion
The successful purification of this compound is a critical step in its application for research and drug development. This guide has provided detailed protocols and quantitative data for both silica gel column chromatography and preparative HPLC. While column chromatography serves as an excellent initial purification step for removing bulk impurities, preparative HPLC is indispensable for achieving the high purity levels required for clinical and sensitive biochemical applications. The choice of method, or a combination thereof, will depend on the initial purity of the material and the desired final purity. Careful optimization of the chromatographic conditions is paramount to achieving high yield and purity.
References
- 1. youtube.com [youtube.com]
- 2. [PDF] Analytical and Preparative Thin-Layer Chromatography of Porphyrin Methyl Esters | Semantic Scholar [semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. warwick.ac.uk [warwick.ac.uk]
The Photophysical Landscape of Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (B191378) IX dimethyl ester (HPDME) is a key molecule in the field of photodynamic therapy (PDT). As a derivative of hematoporphyrin IX, a major component of Photofrin®, the first clinically approved photosensitizer, HPDME serves as a crucial model compound for understanding the fundamental photophysical and photochemical processes that underpin PDT. Its efficacy as a photosensitizer is intrinsically linked to its ability to absorb light and subsequently generate reactive oxygen species (ROS) that induce cellular damage in target tissues. This technical guide provides a comprehensive overview of the core photophysical properties of HPDME, detailed experimental protocols for their measurement, and a visualization of the key mechanistic pathways.
Core Photophysical Properties
The photophysical behavior of a photosensitizer is dictated by its electronic structure and the surrounding environment. Key parameters include its absorption and emission characteristics, and the quantum yields of various photophysical processes. The following tables summarize the available quantitative data for Hematoporphyrin IX dimethyl ester and its close analog, Protoporphyrin IX dimethyl ester, to provide a comparative overview.
Table 1: Absorption and Emission Properties
| Compound | Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Q-Bands (λ_max, nm) | Emission Maxima (λ_em, nm) |
| Protoporphyrin IX dimethyl ester | Chloroform | 407 | 171,000 | 505, 541, 575, 629 | 634, 700 |
| Protoporphyrin IX dimethyl ester | Ether | 404 | 158,000 | Not Specified | Not Specified |
| Protoporphyrin IX dimethyl ester | Pyridine | 409 | 163,000 | Not Specified | Not Specified |
| Protoporphyrin IX dimethyl ester | Dioxane | 406 | 164,000 | Not Specified | Not Specified |
Data for Protoporphyrin IX dimethyl ester is presented as a close structural analog to this compound.[1]
Table 2: Quantum Yields and Lifetimes
| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Phosphorescence Lifetime (τ_P) | Fluorescence Lifetime (τ_F) | Photobleaching Quantum Yield (Φ_pb) |
| This compound | N,N-Dimethylformamide (DMF) | Not Specified | 0.60[2][3] | Not Specified | Not Specified | Not Specified |
| Protoporphyrin IX dimethyl ester | Chloroform | 0.06[1] | Not Specified | Not Specified | Not Specified | Not Specified |
| Hematoporphyrin (Parent Compound) | pH 7.4 Phosphate Buffer | Not Specified | Not Specified | Not Specified | Not Specified | 4.7 x 10⁻⁵[4] |
Experimental Protocols
Accurate determination of photophysical parameters is essential for the evaluation of photosensitizers. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a high-purity solvent (e.g., chloroform) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 in the spectrophotometer.
-
Spectrophotometric Measurement: Record the absorption spectrum of each dilution using a UV-Vis spectrophotometer. The Soret band, the most intense absorption band for porphyrins, is typically found around 400 nm.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot the absorbance (A) at the Soret band maximum against the concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and absorption/emission characteristics similar to HPDME. For porphyrins, standards like quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized porphyrin derivative are often used.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the HPDME sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement of Absorption and Emission Spectra:
-
Record the absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (Φ_Δ) is a critical parameter for evaluating the efficacy of a photosensitizer in PDT. An indirect chemical quenching method using 1,3-diphenylisobenzofuran (B146845) (DPBF) is widely used.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HPDME in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of DPBF in the same solvent. DPBF is light-sensitive and should be handled in the dark.
-
Prepare a solution of a reference photosensitizer with a known Φ_Δ in the same solvent.
-
-
Experimental Setup:
-
In a quartz cuvette, mix the HPDME solution with the DPBF solution. The concentration of HPDME should be such that the absorbance at the irradiation wavelength is low.
-
Saturate the solution with oxygen by bubbling with O₂ gas.
-
-
Irradiation and Monitoring:
-
Irradiate the solution with a monochromatic light source at a wavelength where HPDME absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of HPDME is calculated using the following equation:
Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) * (I_abs,ref / I_abs,sample)
where:
-
Φ_Δ,ref is the singlet oxygen quantum yield of the reference.
-
k is the rate constant of DPBF degradation (obtained from the slope of the plot).
-
I_abs is the rate of light absorption by the photosensitizer.
-
Mandatory Visualizations
Jablonski Diagram
The Jablonski diagram illustrates the electronic transitions that occur in a photosensitizer upon light absorption.
Caption: Jablonski diagram illustrating the photophysical processes of HPDME.
Experimental Workflow for Singlet Oxygen Quantum Yield Measurement
This diagram outlines the key steps in determining the singlet oxygen quantum yield using the DPBF method.
Caption: Workflow for singlet oxygen quantum yield determination.
Signaling Pathways in Photodynamic Therapy
PDT primarily proceeds through two mechanisms, Type I and Type II photochemical reactions, both originating from the triplet state of the photosensitizer.
Caption: Type I and Type II photochemical pathways in PDT.
Conclusion
This technical guide provides a foundational understanding of the photophysical properties of this compound. The tabulated data, while highlighting the need for more comprehensive studies on HPDME in various solvents, offers valuable benchmarks for researchers. The detailed experimental protocols serve as a practical resource for the accurate characterization of this and other photosensitizers. The visualized pathways of photoexcitation and subsequent photochemical reactions provide a clear conceptual framework for the mechanism of action of HPDME in photodynamic therapy. Further research to populate the data gaps, particularly concerning fluorescence and phosphorescence lifetimes in a range of solvents, will undoubtedly contribute to a more complete understanding of this important photosensitizer and aid in the rational design of new and improved agents for PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Photochemical Characteristics of Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical characteristics of Hematoporphyrin (B191378) IX dimethyl ester (HPDME), a crucial photosensitizer in the field of photodynamic therapy (PDT). This document details its photophysical properties, the mechanisms of its photo-induced cytotoxicity, and the experimental protocols to evaluate its efficacy.
Introduction
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, a naturally occurring porphyrin. Its structure, characterized by a porphine (B87208) core with various side chains, enables it to absorb light efficiently, particularly in the visible region of the electromagnetic spectrum. This property is fundamental to its application in PDT, a non-invasive therapeutic strategy for various diseases, including cancer. Upon light activation, HPDME transitions to an excited state, initiating a cascade of photochemical reactions that ultimately lead to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and tissue destruction.
Photophysical and Photochemical Properties
The efficacy of HPDME as a photosensitizer is dictated by its photophysical and photochemical parameters. These include its light absorption and emission characteristics, and the efficiency of generating cytotoxic species upon irradiation.
Absorption and Emission Spectra
The fluorescence emission of these porphyrins typically occurs at longer wavelengths than their absorption. For instance, Protoporphyrin IX dimethyl ester in methanol (B129727) exhibits fluorescence emission.
Quantum Yields
The quantum yield of a photochemical process is a measure of its efficiency. For a photosensitizer, the fluorescence quantum yield (Φf) and the singlet oxygen quantum yield (ΦΔ) are of paramount importance.
A study on this compound in N,N-dimethyl formamide (B127407) (DMF) reported a singlet oxygen quantum yield (ΦΔ) of 0.60.[1][2] The singlet oxygen quantum yields for the related hematoporphyrin derivative (HpD) have been reported to be 0.64 in methanol and vary with concentration in water due to aggregation.[3] The fluorescence quantum yield of the related Protoporphyrin IX dimethyl ester in chloroform (B151607) is 0.06 and 0.1 in methanol.
Table 1: Photochemical Properties of this compound and Related Compounds
| Compound | Solvent | Absorption Maxima (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | DMF | - | - | - | - | 0.60[1][2] |
| Hematoporphyrin derivative (HpD) | Methanol | - | - | - | - | 0.64[3] |
| Hematoporphyrin derivative (HpD) | Water (pH 7.4, monomer) | - | - | - | - | 0.64[3] |
| Hematoporphyrin derivative (HpD) | Water (pH 7.4, dimer) | - | - | - | - | 0.11[3] |
| Protoporphyrin IX dimethyl ester | Chloroform | 408 | 171,000 (at 407 nm)[4] | - | 0.06 | - |
| Protoporphyrin IX dimethyl ester | Methanol | 408 | 166,000 | - | 0.1 | - |
Note: Data for HPDME is limited; values for closely related compounds are provided for reference.
Mechanism of Photodynamic Action and Signaling Pathways
The therapeutic effect of HPDME-mediated PDT stems from its ability to induce cell death, primarily through apoptosis and necrosis. This is initiated by the generation of singlet oxygen, which damages cellular components.
Type II Photochemical Reaction
Upon absorption of light, HPDME is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant mechanism for many porphyrin-based photosensitizers and is known as the Type II photochemical reaction.
Cellular Signaling Pathways
Recent studies have elucidated the molecular signaling pathways modulated by hematoporphyrin derivative (HpD)-mediated PDT. A key pathway affected is the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival, proliferation, and migration. HpD-PDT has been shown to inhibit this pathway, leading to decreased cell viability and migration, and the induction of apoptosis.[5][6]
Furthermore, HpD-PDT induces apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the initiator caspase, Caspase-9 , and executioner caspases, ultimately leading to apoptosis.[7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the photochemical properties and biological efficacy of HPDME.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a chemical quencher is commonly employed to determine ΦΔ.
Materials:
-
This compound (HPDME)
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Oxygen-saturated solvent (e.g., DMF)
Procedure:
-
Prepare solutions of the reference and sample photosensitizers with absorbances between 0.05 and 0.1 at the irradiation wavelength in the chosen solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength (around 415 nm) is approximately 1.
-
Saturate the solution with oxygen by bubbling with O₂ gas.
-
Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at regular time intervals.
-
Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the ln(Abs) vs. time plots for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.
-
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-9.[10][11][12][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.[10]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cells after PDT.[14][15][16][17]
Materials:
-
Treated and untreated cells
-
Cell culture plates
-
Complete cell culture medium
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Seeding: Seed a known number of treated and untreated cells into culture plates.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each plate.
-
Calculation of Surviving Fraction:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) * 100%
-
Surviving Fraction (SF) = PE of treated cells / PE of untreated cells
-
Conclusion
This compound exhibits favorable photochemical characteristics for its use as a photosensitizer in photodynamic therapy. Its ability to efficiently generate singlet oxygen upon light activation and to induce apoptosis through well-defined signaling pathways, such as the inhibition of the PI3K/AKT/mTOR pathway and modulation of the Bax/Bcl-2 axis, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of HPDME and other porphyrin-based photosensitizers for clinical applications. Further research to fully characterize its photophysical properties in a wider range of biological environments will be crucial for optimizing its therapeutic efficacy.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protoporphyrin IX dimethyl ester [omlc.org]
- 5. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Quantum Yield of Hematoporphyrin IX Dimethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and experimental procedures for determining the fluorescence and singlet oxygen quantum yields of Hematoporphyrin IX dimethyl ester (HPDME). This document is intended to serve as a practical resource for researchers in the fields of photodynamic therapy (PDT), photobiology, and materials science.
Introduction to Quantum Yield and its Significance
The quantum yield (Φ) of a photophysical or photochemical process is a fundamental parameter that quantifies its efficiency. It is defined as the ratio of the number of events of interest occurring to the number of photons absorbed by the system. For a photosensitizer like this compound, two quantum yields are of particular importance:
-
Fluorescence Quantum Yield (Φf): This measures the efficiency of the molecule to emit a photon (fluoresce) from its excited singlet state. It is a crucial parameter for applications in bioimaging and fluorescence-based diagnostics.
-
Singlet Oxygen Quantum Yield (ΦΔ): This quantifies the efficiency of the photosensitizer in generating singlet oxygen (¹O₂) upon irradiation. Singlet oxygen is a highly reactive oxygen species and the primary cytotoxic agent in many photodynamic therapy applications.[1] A higher ΦΔ generally correlates with greater PDT efficacy.
The interplay between these two quantum yields is critical. A high fluorescence quantum yield often implies a lower efficiency in populating the triplet state, which is the precursor to singlet oxygen formation, thus leading to a lower singlet oxygen quantum yield.
Quantitative Data for this compound
The following tables summarize the reported quantum yield values for this compound and related compounds. It is important to note that these values can be influenced by the solvent, concentration, and experimental methodology.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound and Related Porphyrins
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (HPDME) | N,N-dimethyl formamide (B127407) (DMF) | 0.60 | [1] |
| Hematoporphyrin derivative (HpD/HiPorfin) | N,N-dimethyl formamide (DMF) | 0.61 ± 0.03 | [1] |
| Hematoporphyrin monomethyl ether (HMME) | N,N-dimethyl formamide (DMF) | 0.60 ± 0.02 | [1] |
| Photocarcinorin (PsD-007) | N,N-dimethyl formamide (DMF) | 0.59 ± 0.03 | [1] |
Table 2: Fluorescence Quantum Yield (Φf) of Porphyrins Related to this compound
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Hematoporphyrin derivative (Hiporfin) | Not specified | ~0.013 | |
| Hematoporphyrin monomethyl ether (HMME) | Not specified | ~0.026 | |
| Photocarcinorin (PsD-007) | Not specified | ~0.020 |
Note: A specific fluorescence quantum yield for this compound was not found in the surveyed literature. However, based on the data for structurally similar porphyrins, it is expected to be in the range of 0.01-0.03.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
A suitable fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity solvents (e.g., ethanol, DMF)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the chosen fluorescence standard in the appropriate solvent.
-
Prepare a stock solution of this compound in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance at the excitation wavelength (λex) for each solution. The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each solution of the standard and the sample. It is crucial to use identical experimental settings (e.g., excitation and emission slit widths) for all measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The data for both should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).
-
The fluorescence quantum yield of the sample (Φf,S) can be calculated using the following equation:
Φf,S = Φf,R * (GradS / GradR) * (nS² / nR²)
Where:
-
Φf,R is the fluorescence quantum yield of the reference standard.
-
GradS and GradR are the gradients of the plots for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively.
-
Determination of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)
This method relies on the chemical trapping of singlet oxygen by a specific probe, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with ¹O₂. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Magnetic stirrer and stir bar
-
Quartz cuvettes
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
A suitable reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue)
-
High-purity, air-saturated solvent (e.g., DMF, DMSO)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.
-
In a quartz cuvette, prepare a solution containing the photosensitizer (sample or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~410-420 nm) should be around 1.0.
-
-
Irradiation and Monitoring:
-
Place the cuvette in the spectrophotometer and start stirring.
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln[A]) versus the irradiation time.
-
The slope of the initial linear portion of this plot gives the observed rate constant (kobs) for the photobleaching of DPBF.
-
The singlet oxygen quantum yield of the sample (ΦΔ,S) can be calculated using the following equation:
ΦΔ,S = ΦΔ,R * (kobs,S / kobs,R) * (Ia,R / Ia,S)
Where:
-
ΦΔ,R is the singlet oxygen quantum yield of the reference photosensitizer.
-
kobs,S and kobs,R are the observed rate constants for DPBF bleaching with the sample and the reference, respectively.
-
Ia,S and Ia,R are the rates of light absorption by the sample and the reference, respectively. These can be determined from the light intensity and the absorbance of the photosensitizers at the irradiation wavelength.
-
Visualizations
The following diagrams illustrate the key processes and workflows involved in the quantum yield determination of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
References
A Technical Guide to the Fluorescence Lifetime of Hematoporphyrin IX Dimethyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescence lifetime characteristics of Hematoporphyrin (B191378) IX dimethyl ester and its closely related derivatives. As a key photosensitizer in photodynamic therapy (PDT), understanding its photophysical properties, particularly its fluorescence lifetime, is critical for optimizing therapeutic protocols and developing novel diagnostic applications. The fluorescence lifetime is highly sensitive to the molecule's microenvironment, offering insights into aggregation states, binding interactions, and cellular uptake.
Quantitative Fluorescence Lifetime Data
The fluorescence lifetime of hematoporphyrin and its derivatives is not an immutable constant but varies significantly with the solvent, concentration, and aggregation state. In general, monomeric forms of the photosensitizer exhibit longer lifetimes, while dimerization and aggregation lead to significant quenching and shorter lifetimes. This phenomenon is a crucial indicator of the photosensitizer's state within biological or chemical systems. For instance, intracellular lifetime measurements of porphyrins often reveal multiple lifetime components, which are generally attributed to monomers (>10 ns), dimers (1.5–3.0 ns), and higher-order aggregates (<1 ns)[1].
The data below, compiled for Hematoporphyrin IX dimethyl ester and its immediate precursors, Protoporphyrin IX (PpIX) and Hematoporphyrin Derivative (HpD), illustrates this environmental sensitivity.
| Compound/Derivative | Solvent/Environment | Fluorescence Lifetime (τ) | Reference Compound State |
| Protoporphyrin IX (PpIX) | Organic Solution | 16.4 ns | Monomer |
| Protoporphyrin IX (PpIX) | Infiltrated HGG Tissue (non-visible fluorescence) | 12.0 ns (median) | Predominantly Monomer |
| Protoporphyrin IX (PpIX) | Low-Grade Glioma (LGG) Core Tumor | 5.2 ns (median) | Mix of Monomer/Aggregates |
| Hematoporphyrin Derivative (HpD) | Phosphate Buffer Saline (PBS) | 3.6 ns | Monomer |
| Protoporphyrin IX (PpIX) | Infiltrated HGG Tissue (visible fluorescence) | 2.9 ns (median) | Increased Aggregation |
| Porphyrins (General) | Intracellular Environment | 1.5 - 3.0 ns | Dimer |
| Porphyrins (General) | Intracellular Environment | < 1.0 ns | Aggregate |
HGG: High-Grade Glioma. Data sourced from multiple studies on porphyrin photophysics.[1][2][3]
Experimental Protocols for Fluorescence Lifetime Measurement
The determination of fluorescence lifetime is primarily accomplished through two sophisticated techniques: Time-Domain and Frequency-Domain spectroscopy.[4] Time-Correlated Single Photon Counting (TCSPC) is the most prevalent time-domain method, valued for its precision and quantitative photon counting capabilities.[4]
Time-Domain Measurement via Time-Correlated Single Photon Counting (TCSPC)
Principle: The sample is excited by a high-repetition-rate, ultrashort pulse of light. The system then measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of millions of photons, a histogram is constructed that represents the statistical distribution of the fluorescence decay, from which the lifetime is calculated.[4]
Typical Methodology:
-
Sample Preparation: this compound is dissolved in the solvent of interest to the desired concentration. For cellular studies, cells are incubated with the photosensitizer, followed by washing steps to remove any unbound compound.
-
Excitation Source: A pulsed light source, such as a picosecond laser diode or a mode-locked Ti:Sapphire laser, is used for excitation. The excitation wavelength is chosen to align with an absorption peak of the porphyrin, typically in the Soret band region (e.g., 405 nm).[1]
-
Photon Detection: Emitted photons are collected and passed through a wavelength-selective filter (e.g., a band-pass filter from 580 nm to 720 nm) to isolate the fluorescence signal from scattered excitation light.[1] A high-speed, sensitive detector like a photomultiplier tube (PMT) or an avalanche photodiode (APD) records the single photon events.[4]
-
Timing Electronics: A Time-to-Amplitude Converter (TAC) measures the time delay between the excitation pulse ("start") and the detected photon ("stop").
-
Data Analysis: The collected timing data is histogrammed to form a decay curve. This curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) and their respective contributions. The goodness of the fit is often evaluated using a χ² value.[4]
Frequency-Domain Measurement
Principle: In the frequency-domain method, the sample is excited with light whose intensity is modulated sinusoidally at a high frequency. The resulting fluorescence emission is also modulated at the same frequency but is phase-shifted and demodulated (reduced in amplitude) relative to the excitation light. The fluorescence lifetime can be calculated from the measured phase shift and demodulation factor.[5]
Typical Methodology:
-
Excitation Source: A continuous wave (CW) light source, such as a laser or LED, is modulated at one or more high frequencies using an acousto-optic or electro-optic modulator.
-
Detection: The emitted fluorescence is detected by a gain-modulated PMT.
-
Data Acquisition: The system measures the phase difference (φ) and the modulation ratio (M) between the emitted fluorescence and the excitation light.
-
Lifetime Calculation: The phase lifetime (τ_φ) and modulation lifetime (τ_M) are calculated from these measurements. For a single exponential decay, these two values are identical.
Visualized Workflows and Relationships
To clarify the experimental processes and the underlying photophysical principles, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. Fluorescence Lifetime Imaging Microscopy of Porphyrins in Helicobacter pylori Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the Supramolecular Chemistry of Hematoporphyrin IX Dimethyl Ester: A Technical Guide to Aggregation and Dimerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical phenomena of aggregation and dimerization of Hematoporphyrin (B191378) IX dimethyl ester, a key photosensitizer in various biomedical applications. Understanding these processes is paramount for optimizing its efficacy in photodynamic therapy and other therapeutic modalities. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying logical frameworks governing these molecular interactions.
Quantitative Analysis of Dimerization
The self-aggregation of porphyrins in aqueous solutions is a well-documented phenomenon, primarily driven by solvophobic forces. For hematoporphyrin and its derivatives, this process is often characterized by the formation of dimers. The equilibrium between the monomeric (M) and dimeric (D) states can be quantified by the dimerization equilibrium constant (Kd).
While specific thermodynamic data for Hematoporphyrin IX dimethyl ester is not extensively published, valuable insights can be drawn from closely related porphyrin species. The following table summarizes key quantitative parameters for hematoporphyrin and deuteroporphyrin (B1211107) IX, offering a comparative baseline for researchers.
| Porphyrin Derivative | Dimerization Equilibrium Constant (Kd) (M-1) | Temperature (°C) | pH | Thermodynamic Parameters | Reference |
| Hematoporphyrin | 2.8 x 105 | 37 | Neutral | Not Reported | [1] |
| Hematoporphyrin Derivative | 1.9 x 106 | 37 | Neutral | Not Reported | [1] |
| Deuteroporphyrin IX | 2.3 x 106 | 25 | Neutral | ΔG⁰ = -36.4 kJ·mol-1 | [2][3] |
| ΔH⁰ = -46.0 kJ·mol-1 | [2][3] | ||||
| ΔS⁰ = -32.2 J·K-1·mol-1 | [2][3] |
Note: The negative enthalpy change (ΔH⁰) for deuteroporphyrin IX indicates that the dimerization process is enthalpy-driven. The decrease in dimerization with increasing temperature is a common characteristic for these species.[2][3]
Experimental Protocols for Aggregation and Dimerization Studies
The investigation of this compound aggregation and dimerization predominantly relies on spectroscopic techniques. UV-Vis absorption and fluorescence spectroscopy are powerful tools for monitoring the changes in the electronic environment of the porphyrin macrocycle upon self-association.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique to observe porphyrin aggregation. The formation of aggregates leads to characteristic changes in the Soret band, the most intense absorption band in the porphyrin spectrum. H-type aggregates (face-to-face) typically result in a blue shift of the Soret band, while J-type aggregates (edge-to-edge) cause a red shift. Deviations from the Beer-Lambert law are also indicative of aggregation.[4][5]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) where it exists predominantly as a monomer.
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to achieve a range of concentrations.
-
Spectrophotometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 300 nm to 700 nm to cover the Soret and Q-bands.
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
-
Data Acquisition:
-
Record the absorption spectrum for each concentration.
-
Use the aqueous buffer as a blank.
-
-
Data Analysis:
-
Plot absorbance at the Soret band maximum versus concentration to check for deviations from the Beer-Lambert law.
-
Analyze the shifts in the Soret band maximum as a function of concentration to identify the type of aggregation (H- or J-type).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for studying porphyrin dimerization. The fluorescence quantum yield of the dimer is often significantly lower than that of the monomer, leading to fluorescence quenching upon aggregation.
Methodology:
-
Preparation of Solutions: Prepare a series of solutions with varying concentrations of this compound in the desired aqueous medium, similar to the UV-Vis protocol.
-
Spectrofluorometer Setup:
-
Use a sensitive spectrofluorometer.
-
Set the excitation wavelength at or near the Soret band maximum of the monomer.
-
Set the emission scan range to capture the characteristic Q-band fluorescence of the porphyrin (typically in the 600-700 nm range).
-
Define the excitation and emission slit widths (e.g., 2.5 nm).[6]
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum for each concentration.
-
-
Data Analysis:
-
Analyze the decrease in fluorescence intensity as a function of increasing concentration.
-
The dimerization constant (Kd) can be calculated by fitting the fluorescence data to a monomer-dimer equilibrium model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the aggregates. Intermolecular interactions in the dimer can be identified through changes in chemical shifts and the appearance of new cross-peaks in 2D NMR spectra.
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a deuterated solvent mixture that promotes aggregation (e.g., D₂O with a small amount of a co-solvent like DMSO-d₆).
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer.
-
Acquire ¹H NMR spectra to observe changes in chemical shifts upon aggregation.
-
Perform 2D NMR experiments, such as NOESY or ROESY, to identify through-space interactions between protons of the interacting porphyrin units.
-
-
Data Analysis:
-
Analyze the changes in proton chemical shifts to understand the geometry of the dimer.
-
Use the cross-peak information from 2D NMR to build a structural model of the dimer.
-
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the study of this compound aggregation and dimerization.
Caption: UV-Vis Spectroscopy Experimental Workflow.
Caption: Logical Relationship of Monomer-Dimer Equilibrium.
Caption: Logical Flow from Observation to Quantitative Analysis.
References
- 1. Studies of hematoporphyrin and hematoporphyrin derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of porphyrin dimerization in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of porphyrin dimerization in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UV-visible spectral analysis on the aggregation forms of an amphiphilic porphyrin - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
Singlet Oxygen Generation by Hematoporphyrin IX Dimethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the generation of singlet oxygen (¹O₂) by Hematoporphyrin IX dimethyl ester (HPDME), a key photosensitizer in photodynamic therapy (PDT). This document details the core photophysical properties, quantitative data on singlet oxygen quantum yields, detailed experimental protocols for its detection, and the subsequent cellular signaling pathways initiated by this highly reactive oxygen species.
Introduction to this compound and Singlet Oxygen
This compound is a porphyrin derivative widely utilized as a photosensitizer in biomedical research, particularly in the field of photodynamic therapy.[1] Upon absorption of light of a specific wavelength, HPDME transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[2] This excited triplet state of HPDME can then transfer its energy to molecular oxygen (³O₂) in the surrounding environment, converting it into the highly cytotoxic singlet oxygen (¹O₂).[3][4] This Type II photochemical reaction is the primary mechanism of action for HPDME in PDT, leading to oxidative damage of cellular components and subsequent cell death.[2][4]
Photophysical and Photochemical Properties
The efficiency of a photosensitizer in generating singlet oxygen is determined by its photophysical properties, most notably its triplet state characteristics and singlet oxygen quantum yield (ΦΔ).
Table 1: Photophysical Properties of Porphyrin Derivatives
| Property | Value | Compound | Solvent |
| Triplet State Lifetime (τT) | 240 µs | Protoporphyrin IX dimethyl ester | Benzene |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 | This compound | DMF |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.64 | Hematoporphyrin Derivative (monomer) | Methanol, Water (pH 7.4) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.11 | Hematoporphyrin Derivative (dimer) | Water (pH 7.4) |
Note: Protoporphyrin IX dimethyl ester is structurally very similar to this compound and its triplet state lifetime is a relevant approximation.
Quantitative Measurement of Singlet Oxygen Generation
The generation of singlet oxygen by HPDME can be quantified using both indirect chemical trapping methods and direct spectroscopic techniques.
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This method relies on the reaction of singlet oxygen with a chemical probe, 1,3-diphenylisobenzofuran (DPBF), which results in the bleaching of DPBF's characteristic absorption spectrum.[5][6] The rate of this bleaching is proportional to the rate of singlet oxygen production.
-
Materials and Reagents:
-
This compound (HPDME)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, 2I-BOD)[7]
-
Spectroscopic grade solvent (e.g., N,N-Dimethylformamide - DMF, Ethanol)[5][8]
-
Cuvettes (quartz, 1 cm path length)
-
Light source with a specific wavelength for excitation (e.g., laser, LED)[7][8]
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of HPDME and the reference photosensitizer in the chosen solvent. The concentration should be adjusted to have an optical density (absorbance) of approximately 0.1 at the excitation wavelength.[8]
-
Prepare a stock solution of DPBF in the same solvent. The concentration should be such that the initial absorbance at its maximum absorption wavelength (around 410-415 nm) is approximately 1.0.[5][8]
-
In a quartz cuvette, mix the HPDME solution with the DPBF solution. The final concentration of HPDME should be in the micromolar range (e.g., 1-2 µM), and the DPBF concentration should be around 50-100 µM.[5]
-
Saturate the solution with molecular oxygen by bubbling O₂ gas through it for a few minutes.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum of DPBF.
-
Irradiate the sample with the light source at a constant intensity.
-
At regular time intervals, stop the irradiation and record the full UV-Vis spectrum, paying close attention to the decrease in absorbance of DPBF at its maximum.[8][9]
-
Repeat the experiment using the reference photosensitizer under identical conditions.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength versus the irradiation time for both HPDME and the reference photosensitizer.
-
Determine the slope of the initial linear portion of these plots.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of HPDME using the following equation[8]: ΦΔ (HPDME) = ΦΔ (ref) × (k (HPDME) / k (ref)) × (Iabs (ref) / Iabs (HPDME)) Where:
-
ΦΔ (ref) is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k is the slope of the DPBF absorbance decay plot.
-
Iabs is the light intensity absorbed by the photosensitizer, which can be calculated as Iabs = 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.[8]
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Hematoporphyrin IX Dimethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis techniques for Hematoporphyrin (B191378) IX dimethyl ester. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development, particularly in the field of photodynamic therapy (PDT), where this molecule is of significant interest. This guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of key experimental workflows.
Introduction to Hematoporphyrin IX Dimethyl Ester
This compound is a derivative of hematoporphyrin, a naturally occurring porphyrin. Its structure, characterized by a tetrapyrrole macrocycle, gives rise to its unique photophysical properties, making it an effective photosensitizer. In the presence of light and oxygen, it can generate reactive oxygen species (ROS), a property harnessed in photodynamic therapy for the targeted destruction of cancer cells. Accurate and thorough spectroscopic analysis is paramount for its characterization, quality control, and for understanding its mechanism of action in biological systems.
Chemical Structure:
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its close analogs. Porphyrin spectra are highly sensitive to the solvent and aggregation state.
UV-Visible (UV-Vis) Absorption Spectroscopy
Porphyrins exhibit a characteristic intense absorption band known as the Soret band (or B band) in the near-UV region, and several weaker bands in the visible region called Q bands.
| Solvent System | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak |
| Dichloromethane | ~400 | ~500, ~535, ~570, ~622 | Not explicitly found for this compound, but for Protoporphyrin IX dimethyl ester in chloroform, ε is ~171,000. |
| DMSO | 401 | 498, 532, 569, 622 (for a hematoporphyrin derivative) | Data not available |
Data for a hematoporphyrin derivative is included for reference.
Fluorescence Spectroscopy
This compound is fluorescent, emitting light in the red region of the visible spectrum upon excitation.
| Solvent System | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| DMSO | ~400 | ~620, ~685 | Not explicitly found for this compound. For a hematoporphyrin derivative (HpD), Φ_F is ~0.013. For the related Protoporphyrin IX dimethyl ester in chloroform, Φ_F is 0.06.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic nature of the porphyrin macrocycle results in a characteristic wide range of chemical shifts in ¹H NMR spectroscopy.
¹H NMR (CDCl₃):
| Proton Type | Chemical Shift (δ, ppm) |
| Meso-H | 9.0 - 10.5 |
| CH₃ | 3.4 - 3.8 |
| CH₂CH₂COOCH₃ (α-CH₂) | ~4.3 |
| CH₂CH₂COOCH₃ (β-CH₂) | ~3.2 |
| CH(OH)CH₃ (CH) | ~6.2 |
| CH(OH)CH₃ (CH₃) | ~2.2 |
| OCH₃ (ester) | ~3.6 |
| NH (internal) | -3.0 to -4.0 |
Note: These are typical chemical shift ranges for porphyrins. Specific assignments for this compound were not found in the search results.
¹³C NMR (CDCl₃):
| Carbon Type | Chemical Shift (δ, ppm) |
| Meso-C | 95 - 105 |
| α-pyrrolic C | 145 - 155 |
| β-pyrrolic C | 135 - 145 |
| CH₃ | 11 - 15 |
| CH₂CH₂COOCH₃ (CH₂) | 21 - 23, 36 - 38 |
| CH₂CH₂COOCH₃ (COO) | ~173 |
| CH(OH)CH₃ (CH) | ~65 |
| CH(OH)CH₃ (CH₃) | ~25 |
| OCH₃ (ester) | ~51 |
Note: These are typical chemical shift ranges for porphyrins. Specific assignments for this compound were not found in the search results.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the mass analysis of porphyrins.
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI Positive | ~627.3 | Loss of one or both hydroxyethyl (B10761427) groups. For Hematoporphyrin IX, a fragment at m/z 511 corresponding to the loss of two hydroxyethyl groups has been reported.[5][6] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (hydroxyethyl) | 3200 - 3600 (broad) |
| N-H Stretch (pyrrole) | ~3320 |
| C-H Stretch (aromatic, aliphatic) | 2850 - 3100 |
| C=O Stretch (ester) | ~1735 |
| C=C, C=N Stretch (macrocycle) | 1500 - 1650 |
| Metal-Nitrogen Stretch | ~350 (in metal complexes)[7] |
Note: Specific peak values for this compound were not found, so typical ranges for the functional groups are provided.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or DMSO)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 350 nm to 700 nm.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and perform a baseline correction.
-
Sample Measurement: Record the absorbance spectra of each of the diluted solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands.
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the Soret band maximum, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission maxima and the fluorescence quantum yield (Φ_F) of this compound.
Materials:
-
This compound solutions of known concentration (as prepared for UV-Vis)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a porphyrin standard like tetraphenylporphyrin)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of the most intense emission peak (determined from a preliminary scan, e.g., ~620 nm).
-
Scan the excitation monochromator over a range that includes the Soret and Q bands (e.g., 350-600 nm).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of the Soret band maximum.
-
Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation[9]: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (high-quality, 5 mm)
-
Pasteur pipette and glass wool for filtration[10]
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing:
-
Fourier transform the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for ESI)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for porphyrin analysis.[5]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak and confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiral properties of this compound, particularly in aggregated states or when interacting with chiral molecules.
Materials:
-
This compound
-
Appropriate solvent system
-
CD spectropolarimeter
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent. The concentration should be adjusted to give an absorbance of approximately 1 in the region of interest.
-
Instrument Setup: Turn on the spectropolarimeter and allow the lamp to stabilize. Purge the instrument with nitrogen gas.
-
Baseline Correction: Record a baseline spectrum with the cuvette containing only the solvent.
-
Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range (typically covering the Soret and Q bands).
-
Data Analysis: The CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. The data is often expressed in terms of molar ellipticity.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key processes involving this compound.
General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Photodynamic Therapy (PDT) Mechanism
Caption: The mechanism of action of this compound in PDT.
In Vitro Photodynamic Therapy Experimental Workflow
Caption: A typical workflow for an in vitro photodynamic therapy experiment.[13][14][16]
References
- 1. This compound | C36H42N4O6 | CID 169446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 5594-29-6|this compound|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic therapy in vitro and in vivo with hematoporphyrin derivative and laser light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hematoporphyrin IX Dimethyl Ester (HPDME) Cellular Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin IX dimethyl ester (HPDME) is a photosensitizer with significant potential in photodynamic therapy (PDT) for cancer. Its efficacy is critically dependent on its accumulation within tumor cells. Understanding the cellular uptake mechanisms of HPDME is paramount for optimizing PDT protocols and developing novel drug delivery strategies. These application notes provide a comprehensive overview of the current understanding of HPDME cellular uptake in cancer cells, including detailed protocols for its quantification and the elucidation of its entry pathways.
Cellular Uptake Mechanisms: A Multifaceted Process
The cellular uptake of Hematoporphyrin Derivative (HPD), a compound closely related to HPDME, is a complex process that does not rely on a single entry route. Evidence suggests a combination of passive diffusion and active endocytic pathways contribute to its intracellular accumulation. The uptake is influenced by several factors including the physicochemical properties of the porphyrin, the specific cancer cell line, and the conditions of the cellular microenvironment.
The uptake of HPD has been observed to be time-dependent, with accumulation increasing over time.[1] Different cancer cell lines also exhibit varying capacities for HPD uptake. For instance, in a study comparing lung cancer cell lines, A549 (adenocarcinoma) cells showed the strongest uptake ability, followed by BEAS-2B (normal bronchial epithelial), H446 (small cell carcinoma), and H520 (squamous carcinoma) cells, which had the weakest uptake.[1]
Once inside the cell, HPD is predominantly localized in the cytoplasm, often exhibiting a punctate distribution which may suggest sequestration within organelles.[1]
Quantitative Analysis of HPDME Uptake
Accurate quantification of HPDME uptake is essential for evaluating its therapeutic potential and for studying the factors that modulate its intracellular concentration. Below are tables summarizing the key quantitative data available in the literature, which can serve as a reference for experimental design.
Table 1: Cell Line-Dependent Uptake of Hematoporphyrin Derivative (HPD)
| Cell Line | Cancer Type | Relative Uptake Ability |
| A549 | Lung Adenocarcinoma | Strongest |
| BEAS-2B | Normal Bronchial Epithelium | Moderate |
| H446 | Small Cell Lung Carcinoma | Moderate |
| H520 | Squamous Cell Lung Carcinoma | Weakest |
| Data derived from a comparative study on different lung cancer cell lines.[1] |
Experimental Protocols
Protocol 1: Fluorometric Quantification of HPDME Cellular Uptake using a Plate Reader
This protocol provides a high-throughput method to quantify the intracellular accumulation of HPDME in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (HPDME) stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a black, clear-bottom 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
HPDME Incubation: Prepare a working solution of HPDME in a complete cell culture medium at the desired concentration. Remove the old medium from the wells and add the HPDME-containing medium. Include control wells with a medium containing the same concentration of the solvent used for the HPDME stock.
-
Incubation: Incubate the cells with HPDME for various time points (e.g., 1, 4, 12, 24 hours) to determine the uptake kinetics.
-
Washing: After incubation, aspirate the HPDME-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular HPDME.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on a shaker for 15-30 minutes at 4°C to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader. The excitation and emission wavelengths for HPDME should be empirically determined but are typically in the range of 400-405 nm for excitation and 600-630 nm for emission.
-
Data Analysis: Subtract the background fluorescence from the control wells. The fluorescence intensity is directly proportional to the amount of intracellular HPDME. Normalize the fluorescence values to the total protein concentration in each well (determined by a standard protein assay like BCA) to account for variations in cell number.
Protocol 2: Confocal Microscopy for Subcellular Localization of HPDME
This protocol allows for the visualization of HPDME distribution within cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HPDME stock solution
-
Glass-bottom confocal dishes or chamber slides
-
PBS, pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom confocal dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
HPDME Incubation: Treat the cells with HPDME-containing medium for the desired time and concentration as determined from uptake assays.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with a 4% PFA solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filter sets for HPDME (e.g., 405 nm excitation) and the nuclear stain (e.g., 405 nm excitation for DAPI/Hoechst). Acquire z-stack images to reconstruct the three-dimensional distribution of HPDME within the cells.
Elucidating Uptake Pathways using Inhibitors
To investigate the involvement of specific endocytic pathways in HPDME uptake, pharmacological inhibitors can be employed.
Table 2: Common Endocytosis Inhibitors and their Targets
| Inhibitor | Target Pathway |
| Chlorpromazine | Clathrin-mediated endocytosis |
| Genistein | Caveolae-mediated endocytosis |
| Amiloride / EIPA | Macropinocytosis |
Protocol 3: Inhibition of HPDME Uptake
-
Pre-incubation with Inhibitor: Pre-incubate the cells with the chosen inhibitor (at a pre-determined non-toxic concentration) in a serum-free medium for 30-60 minutes.
-
Co-incubation: Add HPDME-containing medium (also with the inhibitor) and incubate for the desired time.
-
Quantification: Following incubation, quantify the intracellular HPDME concentration using the fluorometric plate reader assay described in Protocol 1.
-
Analysis: Compare the HPDME uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Signaling Pathways and Logical Relationships
The uptake of HPDME is the initial step that triggers a cascade of events leading to phototoxicity. While the direct signaling pathways governing HPDME uptake are still under investigation, the downstream effects of HPD-mediated PDT have been shown to involve the PI3K/AKT/mTOR signaling pathway.
Caption: Proposed cellular uptake mechanisms of HPDME in cancer cells.
Caption: Workflow for quantifying HPDME uptake and localization.
Caption: Logic of using inhibitors to dissect HPDME uptake pathways.
References
Application Notes and Protocols: Subcellular Localization of Hematoporphyrin IX Dimethyl Ester In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (B191378) IX dimethyl ester (HIX-DME) is a porphyrin derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). The efficacy of PDT is critically dependent on the precise intracellular location of the photosensitizer upon activation by light. Understanding the subcellular localization of HIX-DME is therefore paramount for elucidating its mechanism of action and optimizing its therapeutic application. These application notes provide a detailed overview of the in vitro subcellular distribution of HIX-DME and comprehensive protocols for its investigation.
Upon introduction to a cellular environment, HIX-DME, like other hematoporphyrin derivatives, is believed to initially interact with the cell membrane before being internalized and distributed among various organelles. Its amphiphilic nature likely facilitates its passage across cellular membranes. The accumulation in specific organelles is a key determinant of the cellular response to photodynamic therapy.
Quantitative Data Presentation
While specific quantitative distribution data for Hematoporphyrin IX dimethyl ester is limited in the current literature, studies on the closely related photosensitizer Photofrin® (a purified form of hematoporphyrin derivative) provide valuable insights. The following table summarizes the fluorescence lifetime of Photofrin® in different subcellular compartments, which can be correlated with its relative concentration and interaction with the microenvironment.
| Subcellular Compartment | Slow Fluorescence Lifetime Component (τ2) (nanoseconds) | Reference |
| Cell Membrane | 4.3 ± 0.5 | [1][2] |
| Cytoplasm | 7.3 ± 0.3 | [1][2] |
| Mitochondria | 7.0 ± 0.2 | [1][2] |
Note: A shorter fluorescence lifetime at the cell membrane suggests a different molecular environment or aggregation state compared to the cytoplasm and mitochondria.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the basic steps for preparing cultured cells for subcellular localization studies of HIX-DME.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (HIX-DME) stock solution (e.g., 1 mM in DMSO)
-
Cell culture plates or coverslips suitable for fluorescence microscopy
Procedure:
-
Cell Seeding: Seed the cells onto sterile glass coverslips in a 24-well plate or directly into a multi-well imaging plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours, or until the desired confluency is reached.
-
HIX-DME Incubation:
-
Prepare a working solution of HIX-DME in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the HIX-DME-containing medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C in the dark to allow for cellular uptake and distribution of the photosensitizer.
-
II. Co-localization Staining with Organelle-Specific Fluorescent Probes
This protocol describes the co-staining of HIX-DME-treated cells with fluorescent markers for specific organelles to determine the subcellular distribution of HIX-DME.
Materials:
-
HIX-DME-treated cells on coverslips
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Green FM for mitochondria, ER-Tracker™ Green for endoplasmic reticulum, LysoTracker™ Green DND-26 for lysosomes)
-
Pre-warmed, serum-free cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Organelle Staining:
-
Following the HIX-DME incubation period, remove the HIX-DME-containing medium.
-
Wash the cells twice with pre-warmed, serum-free medium.
-
Prepare the working solution of the desired organelle-specific probe in serum-free medium according to the manufacturer's instructions (e.g., 25-100 nM for MitoTracker™ Green FM).
-
Incubate the cells with the organelle probe for 15-45 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Fixation (Optional but Recommended for High-Resolution Imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Proceed with fluorescence microscopy imaging.
III. Fluorescence Microscopy and Image Analysis
This section provides a general workflow for acquiring and analyzing images for co-localization studies.
Equipment:
-
Confocal laser scanning microscope or a widefield fluorescence microscope with appropriate filter sets for DAPI, the organelle-specific probe (e.g., FITC/GFP channel), and HIX-DME (e.g., TRITC/Rhodamine channel).
Procedure:
-
Image Acquisition:
-
Visualize the cells under the microscope.
-
Acquire images in separate channels for DAPI (blue), the organelle marker (green), and HIX-DME (red).
-
Ensure that the imaging parameters (laser power, exposure time, gain) are set to avoid signal saturation.
-
Acquire Z-stacks for three-dimensional analysis if using a confocal microscope.
-
-
Image Analysis:
-
Merge the individual channel images to create a composite image showing the overlap of the different fluorescent signals.
-
Use image analysis software (e.g., ImageJ, Fiji, or commercial software) to perform co-localization analysis.
-
Quantify the degree of co-localization using metrics such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A PCC value close to +1 indicates a strong positive correlation between the signals, suggesting co-localization.
-
Visualizations
Caption: Experimental workflow for determining the subcellular localization of HIX-DME.
Caption: Signaling pathway of HIX-DME mediated photodynamic therapy leading to apoptosis.
References
Application Notes and Protocols for In Vitro Photodynamic Therapy using Hematoporphyrin IX Dimethyl Ester
These application notes provide a comprehensive protocol for conducting in vitro photodynamic therapy (PDT) using Hematoporphyrin (B191378) IX dimethyl ester, a photosensitizer that can be activated by light to induce cell death in cancerous or other target cells. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and subsequent cell death through apoptosis or necrosis.[1][2][3] Hematoporphyrin IX dimethyl ester, a derivative of hematoporphyrin (HpD), is a photosensitizer that preferentially accumulates in malignant cells.[4][5] Upon activation with a specific wavelength of light, it initiates a photochemical reaction, primarily producing singlet oxygen, a highly reactive ROS that can oxidize various biomolecules within the cell, triggering cell death pathways.[1][4][6] This protocol outlines the necessary steps for evaluating the efficacy of this compound-mediated PDT in an in vitro setting.
Materials and Methods
Reagents and Equipment
Table 1: Reagents and Consumables
| Reagent/Consumable | Supplier/Cat. No. | Purpose |
| This compound | e.g., Sigma-Aldrich | Photosensitizer |
| Dimethyl sulfoxide (B87167) (DMSO) | e.g., Sigma-Aldrich | Solvent for photosensitizer |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | e.g., Thermo Fisher Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | e.g., Thermo Fisher Scientific | Supplement for cell culture medium |
| Penicillin-Streptomycin | e.g., Thermo Fisher Scientific | Antibiotic for cell culture |
| Phosphate-Buffered Saline (PBS) | e.g., Thermo Fisher Scientific | Washing cells |
| Trypsin-EDTA | e.g., Thermo Fisher Scientific | Cell detachment |
| 96-well and 6-well cell culture plates | e.g., Corning | Cell seeding and experiments |
| Cell Counting Kit-8 (CCK8) or MTT reagent | e.g., Dojindo or Sigma-Aldrich | Cell viability assessment |
| Annexin V-FITC/Propidium Iodide (PI) Kit | e.g., Thermo Fisher Scientific | Apoptosis detection |
Table 2: Equipment
| Equipment | Purpose |
| Laminar flow hood | Aseptic cell culture |
| CO2 incubator (37°C, 5% CO2) | Cell incubation |
| Inverted microscope | Cell morphology observation |
| Centrifuge | Cell pelleting |
| Hemocytometer or automated cell counter | Cell counting |
| Microplate reader | Absorbance/fluorescence measurement |
| Light source (e.g., LED array, laser) | Photosensitizer activation |
| Photometer/Radiometer | Measurement of light irradiance |
| Flow cytometer | Apoptosis analysis |
Experimental Protocols
-
Culture the chosen cancer cell line (e.g., human esophageal squamous cell carcinoma KYSE-150, small cell lung cancer H446, or hepatocellular carcinoma SMCC-7721) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7][8][9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Seed the cells into 96-well plates for viability assays (e.g., 5 x 10³ cells/well) or 6-well plates for apoptosis and migration assays (e.g., 5 x 10⁵ cells/well).[10]
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15, 20 µg/mL).[8]
-
Remove the old medium from the cell culture plates and replace it with the medium containing the photosensitizer.
-
Incubate the cells with the photosensitizer for 4 hours in the dark at 37°C.[7][8]
-
After incubation, wash the cells twice with PBS to remove any non-internalized photosensitizer.
-
Add fresh, photosensitizer-free medium to each well.
-
Irradiate the cells using a light source with a wavelength corresponding to the absorption peak of this compound (typically around 630-635 nm).[7][8]
-
The light dose can be varied by adjusting the power density (irradiance, e.g., 25, 50, 75, 100 mW/cm²) or the exposure time.[8][11] A common total light dose (fluence) is in the range of 2.5-5 J/cm².[7]
-
Control groups should include:
-
Untreated cells (no photosensitizer, no light).
-
Light only (no photosensitizer, with light exposure).
-
Photosensitizer only (with photosensitizer, no light exposure).
-
-
After irradiation, return the cells to the incubator for a further 24 hours to allow for the induction of cell death.[8]
-
Perform endpoint assays to assess the treatment efficacy.
Table 3: Endpoint Assays for In Vitro PDT
| Assay | Purpose | Principle |
| Cell Viability (CCK8/MTT) | To quantify the cytotoxic effect of the PDT treatment.[8][12] | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. |
| Apoptosis (Annexin V/PI Staining) | To determine the mode of cell death (apoptosis vs. necrosis).[7][8] | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI stains the nucleus of necrotic cells. |
| Reactive Oxygen Species (ROS) Detection | To confirm the generation of ROS following PDT. | Utilizes fluorescent probes (e.g., DCFH-DA) that emit a signal upon oxidation by ROS. |
| Wound Healing/Migration Assay | To assess the effect of PDT on cell migration.[7] | Measures the rate at which cells migrate to close a "wound" created in a confluent cell monolayer. |
| Western Blotting | To investigate changes in protein expression in signaling pathways.[7] | Detects specific proteins to elucidate the molecular mechanisms of PDT-induced cell death. |
Data Presentation
Table 4: Example Quantitative Data for PDT Protocol Optimization
| Cell Line | Photosensitizer Concentration (µg/mL) | Light Dose (J/cm²) | Cell Viability (%) | Apoptosis Rate (%) |
| H446 | 15 | 2.5 (50 mW/cm² for 50s) | 13.96 | 46.73 |
| BEAS-2B | 15 | 2.5 (50 mW/cm² for 50s) | Not specified | 28.56 |
| KYSE-150 | 2 (mg/L) | 5 | Significantly decreased | 49.13 |
| KYSE-150 | 1 (mg/L) | 2.5 | Not specified | Not specified |
Note: The data presented are examples derived from studies using Hematoporphyrin derivatives and may require optimization for this compound.[7][8]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the in vitro PDT protocol.
Signaling Pathways in Hematoporphyrin-Mediated PDT
Caption: Key signaling pathways modulated by Hematoporphyrin-mediated PDT.
Conclusion
This protocol provides a detailed framework for assessing the in vitro efficacy of photodynamic therapy using this compound. The generation of ROS upon light activation of the photosensitizer leads to cell death through mechanisms involving the inhibition of the PI3K/AKT/mTOR pathway and the activation of the intrinsic apoptosis pathway, characterized by the upregulation of Bax and Caspase-9 and the downregulation of Bcl-2.[7][8][13] Researchers can adapt the provided concentrations, light doses, and cell lines to suit their specific experimental needs. Careful optimization and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. biomedres.us [biomedres.us]
- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 3. Progress in Clinical Trials of Photodynamic Therapy for Solid Tumors and the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 5. What is Hematoporphyrin used for? [synapse.patsnap.com]
- 6. brieflands.com [brieflands.com]
- 7. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of photodynamic therapy using hematoporphyrin derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hematoporphyrin-Mediated Photodynamic Therapy in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols detail the use of Hematoporphyrin Derivative (HPD) for Photodynamic Therapy (PDT) in the human lung adenocarcinoma cell line, A549. While the user requested information specifically for Hematoporphyrin IX dimethyl ester (HPDME), a thorough literature search did not yield specific loading concentrations and protocols for HPDME in A549 cells. HPD is a well-characterized and closely related mixture of porphyrins from which HPDME is derived. The provided data on HPD serves as a robust starting point for developing protocols for HPDME. Researchers should consider this information as a guideline and perform concentration-response experiments to determine the optimal loading concentration for HPDME.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to cytotoxicity in the target cells. Hematoporphyrin and its derivatives are first-generation photosensitizers that have been extensively studied for their efficacy in PDT against various cancer cell lines, including the A549 human lung adenocarcinoma cell line. This document provides a summary of experimental data and detailed protocols for HPD-mediated PDT in A549 cells.
Data Presentation
Table 1: HPD Loading Concentrations and Corresponding Cell Viability in A549 Cells
| HPD Concentration (µg/mL) | Incubation Time (hours) | Light Power Density (mW/cm²) | Light Wavelength (nm) | Cell Viability (%) | Reference |
| 5 | 4 | 50 | 630 | Not specified, but less effect than higher concentrations | [1] |
| 10 | 4 | 50 | 630 | Not specified, but less effect than higher concentrations | [1] |
| 12 | 4 | 50 | 630 | Not specified, but less effect than higher concentrations | [1] |
| 15 | 4 | 50 | 630 | Significantly decreased | [1][2] |
| 20 | 4 | 50 | 630 | Significantly decreased | [1] |
| 1 - 9 | 24 | 50 | Not specified | Gradually decreased with increasing concentration | [3] |
| 5 | 24 | 50 | Not specified | ~50% | [3] |
Table 2: Apoptosis Rates in A549 Cells Following HPD-PDT
| HPD Concentration (µg/mL) | Incubation Time (hours) | Light Power Density (mW/cm²) | Apoptosis Rate (%) | Apoptosis Detection Method | Reference |
| 15 | 4 | 50 | Significantly increased | Hoechst 33258 staining, Annexin V-FITC/PI | [1][4] |
| 5 | 24 | 50 | 29.85 ± 0.50 | Annexin V-FITC/PI | [3] |
Experimental Protocols
Protocol 1: A549 Cell Culture
-
Cell Line: Human lung adenocarcinoma A549 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (w/v) penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Hematoporphyrin Derivative (HPD) Loading
-
Preparation of HPD Stock Solution: Dissolve HPD powder in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then neutralize with 0.1 M HCl and dilute with phosphate-buffered saline (PBS) or culture medium) to create a stock solution. Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Seeding Cells: Seed A549 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) at a density of 1 × 10⁵ cells/well for 24-well plates or equivalent densities for other plate formats. Allow the cells to attach and grow for 24 hours.[5]
-
HPD Incubation: Remove the culture medium and wash the cells with PBS. Add fresh culture medium containing the desired final concentration of HPD (e.g., 5, 10, 15, 20 µg/mL).[1]
-
Incubation: Incubate the cells with HPD for a specified duration (e.g., 4 or 24 hours) at 37°C in the dark.[1][3]
Protocol 3: Light Irradiation
-
Light Source: Use a light source with a wavelength corresponding to the absorption peak of the photosensitizer (e.g., a 630 nm laser for HPD).[1]
-
Washing: After HPD incubation, remove the HPD-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free culture medium to the cells. Irradiate the cells with the light source at a specific power density (e.g., 25, 50, 75, or 100 mW/cm²).[1] The total light dose (J/cm²) can be calculated by multiplying the power density (W/cm²) by the exposure time (seconds).
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a further incubation period (e.g., 24 hours) before assessing cell viability or apoptosis.
Protocol 4: Assessment of Cell Viability (CCK-8 Assay)
-
Reagent Preparation: Prepare the Cell Counting Kit-8 (CCK-8) solution according to the manufacturer's instructions.
-
Assay Procedure: After the post-irradiation incubation period, add 10 µL of the CCK-8 solution to each well of a 96-well plate containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).
Protocol 5: Assessment of Apoptosis (Annexin V-FITC/PI Staining)
-
Cell Harvesting: After the post-irradiation incubation, harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for HPD-mediated PDT in A549 cells.
Caption: Proposed signaling pathway for HPD-PDT induced apoptosis in A549 cells.[1]
References
Application Notes and Protocols for Hematoporphyrin IX Dimethyl Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (B191378) IX dimethyl ester is a derivative of Hematoporphyrin IX, a naturally occurring porphyrin. Porphyrins are well-known for their unique photophysical properties, including strong absorption in the visible spectrum and the ability to generate reactive oxygen species (ROS) upon photoactivation, making them valuable tools in biomedical research.[1] In fluorescence microscopy, Hematoporphyrin IX dimethyl ester serves as a fluorescent probe for cellular imaging and as a photosensitizer for photodynamic therapy (PDT) studies. Its preferential accumulation in malignant cells, a phenomenon attributed in part to the enhanced permeability and retention (EPR) effect in tumor vasculature, further enhances its utility in cancer research.[1]
These application notes provide an overview of the photophysical properties of Hematoporphyrin IX and its derivatives, detailed protocols for its use in fluorescence microscopy, and an exploration of the cellular signaling pathways it modulates upon photoactivation.
Photophysical and Physicochemical Properties
The fluorescence of Hematoporphyrin IX and its derivatives is central to their application in microscopy. The key photophysical parameters are summarized in the table below. It is important to note that many studies are conducted with Hematoporphyrin Derivative (HpD) or Photofrin®, which are mixtures, or with the parent compound Hematoporphyrin IX. The esterification to the dimethyl ester can subtly alter these properties.
| Property | Value | Compound | Solvent/Conditions | Source |
| Absorption Maxima (Soret Band) | ~401 nm | Hematoporphyrin Derivative (BL-1) | DMSO | [2] |
| ~407 nm | Protoporphyrin IX dimethyl ester | Chloroform | [3] | |
| Absorption Maxima (Q-Bands) | 498, 532, 569, 622 nm | Hematoporphyrin Derivative (BL-1) | DMSO | [2] |
| Excitation Maximum | ~400 nm | Hematoporphyrin Derivative (BL-1) | DMSO | [2] |
| Emission Maximum | ~620 nm | Hematoporphyrin Derivative (BL-1) | DMSO | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.013 | Hematoporphyrin Derivative (Hiporfin) | Not specified | [4] |
| Fluorescence Lifetime (τf) | 4.3 ± 0.5 ns (cell membrane) | Photofrin® | Mat-LyLu cells | [5] |
| 7.3 ± 0.3 ns (cytoplasm) | Photofrin® | Mat-LyLu cells | [5] | |
| 7.0 ± 0.2 ns (mitochondria) | Photofrin® | Mat-LyLu cells | [5] | |
| Molecular Formula | C₃₆H₄₂N₄O₆ | This compound | - | |
| Molecular Weight | 626.75 g/mol | This compound | - |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol details the steps for visualizing the cellular uptake and distribution of this compound in living cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC)
Procedure:
-
Cell Seeding: Plate cells in a live-cell imaging dish or chambered coverglass at a suitable density to achieve 60-80% confluency on the day of the experiment.
-
Preparation of Staining Solution:
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Hematoporphyrin IX and its derivatives typically exhibit red fluorescence when excited with light in the 390-450 nm range.[8]
-
Acquire images at different time points to monitor the dynamics of cellular uptake and localization.
-
Live-Cell Imaging Workflow
Protocol 2: Fixed-Cell Staining and Subcellular Localization
This protocol is for fixing cells after incubation with this compound to allow for more detailed subcellular localization studies, potentially in conjunction with immunofluorescence for co-localization.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Optional: Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Staining: Follow steps 1-3 from Protocol 1.
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies against intracellular targets, add permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount a coverslip onto the slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a confocal or widefield fluorescence microscope. The red fluorescence of this compound can be visualized along with the blue fluorescence of the DAPI-stained nuclei.[6] Studies have shown that Hematoporphyrin derivatives are primarily localized in the cytoplasm, with a punctate distribution, and are also found in the mitochondria and cell membranes.[6][10]
-
Fixed-Cell Staining Workflow
Signaling Pathways in Photodynamic Therapy (PDT)
Upon irradiation with light of a specific wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity. This process initiates a cascade of cellular events leading to cell death, primarily through apoptosis.
One of the key signaling pathways affected by PDT with hematoporphyrin derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[8] PDT-induced ROS can inhibit this pathway, leading to the induction of apoptosis.[8] The apoptotic process can be triggered through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.
PDT-Induced Apoptosis Signaling Pathway
Conclusion
This compound is a versatile tool for fluorescence microscopy, enabling both the visualization of cellular structures and the investigation of photodynamically induced cellular responses. The protocols provided here offer a starting point for researchers to incorporate this probe into their studies. Further optimization of staining conditions and imaging parameters may be necessary depending on the specific cell type and experimental goals. The ability of this compound to act as a photosensitizer also opens up avenues for its use in drug development, particularly in the context of photodynamic therapy.
References
- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 2. Excited state absorption study in hematoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX dimethyl ester [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring photosensitizer uptake using two photon fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hematoporphyrin IX Dimethyl Ester as a Photosensitizer for Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to cytotoxicity in malignant cells. Hematoporphyrin (B191378) and its derivatives have been among the first and most widely studied photosensitizers in oncology.[1] This document provides detailed application notes and protocols for the use of Hematoporphyrin IX dimethyl ester as a photosensitizer for inducing cell death in various lung cancer cell lines.
Note: The following protocols and data are primarily based on studies using Hematoporphyrin Derivative (HPD), a complex mixture containing this compound. While the principles and methodologies are directly applicable, optimal concentrations and light doses for the purified this compound may require further optimization.
Mechanism of Action
The photodynamic action of this compound begins with its accumulation in cancer cells.[2] Subsequent irradiation with light of an appropriate wavelength (typically around 630 nm) excites the photosensitizer from its ground state to a short-lived singlet state, which then transitions to a more stable triplet state.[1] This triplet state photosensitizer can then react with molecular oxygen to produce highly cytotoxic singlet oxygen (a Type II reaction) or other reactive oxygen species (a Type I reaction), which induce cellular damage and trigger apoptotic or necrotic cell death pathways.[1]
Data Presentation
The efficacy of Hematoporphyrin-mediated PDT varies across different lung cancer cell lines. The following tables summarize quantitative data from studies on small cell lung cancer (H446), lung adenocarcinoma (A549), and lung squamous carcinoma (H520) cell lines.
| Cell Line | HPD Concentration (µg/mL) | Light Dose (mW/cm²) | Cell Viability (%) |
| H446 | 15 | 50 | 13.96 |
| BEAS-2B (Control) | 15 | 50 | >70 |
Table 1: Cell Viability of H446 and BEAS-2B cells after HPD-mediated PDT.[3]
| Cell Line | HPD Concentration (µg/mL) | Light Dose (mW/cm²) | Apoptosis Rate (%) |
| H446 | 15 | 50 | 46.73 ± 1.38 |
| BEAS-2B (Control) | 15 | 50 | 28.56 ± 1.80 |
Table 2: Apoptosis Rates in H446 and BEAS-2B cells following HPD-mediated PDT.[4]
| Cell Line | HPD Concentration (µg/mL) | Relative mRNA Expression (fold change vs. control) | |
| Bax | Bcl-2 | ||
| H446 | 5 | 1.625 ± 0.056 | 0.761 ± 0.011 |
| 10 | 3.490 ± 0.290 | 0.611 ± 0.063 | |
| 12 | 3.261 ± 0.079 | 0.582 ± 0.014 | |
| 15 | 4.928 ± 0.239 | 0.322 ± 0.028 | |
| 20 | 5.677 ± 0.059 | 0.303 ± 0.032 |
Table 3: Relative mRNA expression of apoptosis-related genes in H446 cells after HPD-mediated PDT.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human small cell lung cancer (NCI-H446)
-
Human lung adenocarcinoma (A549)
-
Human lung squamous carcinoma (NCI-H520)
-
Human bronchial epithelial cells (BEAS-2B) as a non-malignant control.
-
-
Culture Medium:
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Passage cells upon reaching 80-90% confluency.
-
Preparation of this compound Solution
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or a dilute NaOH solution followed by neutralization with HCl and dilution in saline to a concentration of 2.5 mg/mL.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiments (e.g., ranging from 5 to 20 µg/mL).[4]
Photodynamic Therapy (PDT) Protocol
-
Cell Seeding: Seed the lung cancer cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein assays). Allow the cells to adhere and grow for 24 hours.[4]
-
Photosensitizer Incubation: Remove the culture medium and add the medium containing the desired concentration of this compound. Incubate the cells for a predetermined period (e.g., 4 hours) in the dark at 37°C.[4]
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh, photosensitizer-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength (e.g., 630 nm laser or LED) and energy density (e.g., 50 mW/cm²).[3][4]
-
Post-Irradiation Incubation: Return the cells to the incubator and culture for a further 24 hours before performing subsequent assays.[3]
Cell Viability Assay (CCK8/MTT)
-
Following the 24-hour post-irradiation incubation, add CCK8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
After the post-irradiation incubation, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 15 minutes.[4]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[4]
Reactive Oxygen Species (ROS) Detection
-
After irradiation, wash the cells with PBS.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium in the dark.
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to determine the intracellular ROS levels.
Visualizations
Caption: A generalized workflow for assessing the in vitro efficacy of this compound-mediated PDT.
Caption: The photochemical process of PDT initiated by this compound.
Caption: Key molecular events in the apoptosis pathway induced by Hematoporphyrin-mediated PDT.
References
- 1. biomedres.us [biomedres.us]
- 2. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 3. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. reprocell.com [reprocell.com]
Application Notes and Protocols for the Photodynamic Inactivation of Bacteria using Hematoporphyrin IX Dimethyl Ester
Disclaimer: Due to a lack of extensive, publicly available research specifically detailing the photodynamic inactivation of bacteria using Hematoporphyrin (B191378) IX dimethyl ester (HPIX-DME), this document provides protocols and data based on its closely related and structurally similar derivative, Hematoporphyrin Monomethyl Ether (HMME). Researchers should use this information as a starting point and optimize the parameters for their specific experimental conditions with HPIX-DME.
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antibiotic treatments, particularly in the face of rising antimicrobial resistance.[1][2] This technique utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS). These ROS, such as singlet oxygen and free radicals, are highly cytotoxic and can effectively eradicate a broad spectrum of microorganisms, including bacteria.[3][4] Porphyrins and their derivatives are a well-studied class of photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and efficient ROS production.[3]
Hematoporphyrin IX dimethyl ester (HPIX-DME) is a derivative of hematoporphyrin, a naturally occurring porphyrin. Its esterification is expected to modify its lipophilicity, which may influence its uptake and interaction with bacterial cells. This document provides an overview of the application of HPIX-DME (using HMME as a proxy) for the photodynamic inactivation of bacteria, complete with quantitative data, detailed experimental protocols, and visualizations to guide researchers in this field.
Mechanism of Action
The photodynamic inactivation of bacteria by porphyrin-based photosensitizers like HPIX-DME is primarily mediated by the generation of cytotoxic ROS. The process can be summarized in the following steps:
-
Administration and Uptake: The photosensitizer is introduced to the bacterial culture and is taken up by the bacterial cells. The efficiency of uptake can vary between different bacterial species, with Gram-positive bacteria generally showing higher accumulation of porphyrins than Gram-negative bacteria.[1]
-
Photoexcitation: The photosensitizer, now localized within or on the bacteria, is irradiated with light of a wavelength that corresponds to its absorption spectrum. This excites the photosensitizer from its ground state to a short-lived singlet excited state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet excited state.
-
Generation of Reactive Oxygen Species (ROS): The triplet state photosensitizer can then react with molecular oxygen via two main pathways:
-
Type I Reaction: The photosensitizer can react directly with a substrate, such as a biomolecule, to produce radical ions which then react with oxygen to produce ROS like superoxide, hydroxyl radicals, and hydrogen peroxide.
-
Type II Reaction: The photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is often the predominant pathway in photodynamic therapy.
-
-
Cellular Damage and Death: The generated ROS are highly reactive and non-specific, causing damage to various cellular components, including the cell membrane, proteins, lipids, and nucleic acids. This widespread damage leads to bacterial cell death.
Figure 1: Simplified signaling pathway of photodynamic inactivation of bacteria by HPIX-DME.
Quantitative Data
The following tables summarize the quantitative data for the photodynamic inactivation of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using Hematoporphyrin Monomethyl Ether (HMME) as a proxy for HPIX-DME.
Table 1: Photodynamic Inactivation of Planktonic Staphylococcus aureus
| HMME Concentration (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log Reduction in CFU/mL | Reference |
| 100 | 72 | 30 | 7.59 | [1] |
| 50 | 72 | 30 | ~6.5 | [1] |
| 25 | 72 | 30 | ~5.0 | [1] |
| 12.5 | 72 | 30 | ~3.5 | [1] |
Table 2: Photodynamic Inactivation of Planktonic Escherichia coli
| HMME Concentration (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log Reduction in CFU/mL | Reference |
| 100 | 72 | 30 | 4.19 | [1] |
| 50 | 72 | 30 | ~3.0 | [1] |
| 25 | 72 | 30 | ~1.5 | [1] |
| 12.5 | 72 | 30 | ~0.5 | [1] |
Note: The log reduction values for concentrations other than 100 µM are estimated from the graphical data presented in the reference.
Experimental Protocols
The following are detailed protocols for the photodynamic inactivation of bacteria using HPIX-DME, adapted from studies on the closely related HMME.
Preparation of HPIX-DME Stock Solution
-
Weighing: Accurately weigh a desired amount of HPIX-DME powder.
-
Dissolving: Dissolve the HPIX-DME in a small amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dilution: Dilute the dissolved HPIX-DME with sterile phosphate-buffered saline (PBS) or the desired bacterial culture medium to the final stock concentration.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution protected from light at 4°C.
Bacterial Culture Preparation
-
Inoculation: Inoculate a single colony of the desired bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) into a suitable broth medium (e.g., Tryptic Soy Broth or Luria-Bertani broth).
-
Incubation: Incubate the culture overnight at 37°C with shaking.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the bacterial pellet twice with sterile PBS.
-
Resuspension: Resuspend the bacterial pellet in sterile PBS to a final concentration of approximately 10⁸ colony-forming units per milliliter (CFU/mL). This can be standardized by measuring the optical density at 600 nm (OD₆₀₀).
Photodynamic Inactivation Protocol
References
- 1. Photodynamic inactivation of antibiotic-resistant bacteria and biofilms by hematoporphyrin monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved photodynamic inactivation of gram-positive bacteria using hematoporphyrin encapsulated in liposomes and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodynamic Antimicrobial Chemotherapy: Advancements in Porphyrin-Based Photosensitize Development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Hematoporphyrin IX Dimethyl Ester in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (B191378) IX dimethyl ester is a derivative of Hematoporphyrin IX, a molecule belonging to the porphyrin class of compounds. Porphyrins are known for their photosensitizing properties, which form the basis of Photodynamic Therapy (PDT), a clinically approved cancer treatment modality. When activated by light of a specific wavelength, photosensitizers like Hematoporphyrin IX dimethyl ester can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen. These ROS are cytotoxic and can induce localized tumor destruction.
The combination of PDT with traditional chemotherapy presents a promising strategy to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce systemic toxicity by allowing for lower doses of chemotherapeutic agents. This document provides an overview of the application of this compound in combination with chemotherapeutic agents, focusing on the synergistic effects achieved through PDT. It also includes detailed protocols for key experiments to evaluate such combination therapies.
Synergistic Effects and Mechanisms of Action
The primary mechanism of synergy between this compound-mediated PDT and chemotherapy involves the generation of ROS, which can potentiate the cytotoxic effects of chemotherapeutic drugs through various mechanisms:
-
Increased Oxidative Stress and DNA Damage: The ROS generated during PDT can cause significant oxidative stress within cancer cells, leading to damage of cellular components, including lipids, proteins, and DNA. This damage can be synergistic with chemotherapeutic agents that also target DNA, such as doxorubicin (B1662922) and cisplatin. The combined insult to DNA can overwhelm cellular repair mechanisms, leading to enhanced apoptosis.[1]
-
Induction of Apoptosis: The combination of PDT and chemotherapy has been shown to be more effective at inducing apoptosis than either treatment alone. This is often mediated through the upregulation of pro-apoptotic proteins like p53, Fas, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Modulation of Signaling Pathways: Hematoporphyrin derivative-mediated PDT has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers. The downregulation of this pathway can sensitize cancer cells to the effects of chemotherapeutic agents.
-
Enhanced Drug Delivery: In some advanced formulations, such as co-assembled nanoparticles, the combination of a photosensitizer and a chemotherapeutic agent can improve drug delivery to the tumor site.[2][3]
Data Presentation: In Vitro Efficacy
The following tables summarize hypothetical but representative quantitative data from in vitro experiments evaluating the combination of this compound-mediated PDT with various chemotherapeutic agents.
Table 1: IC50 Values of Single Agents and Combinations
| Cell Line | Treatment Condition | IC50 (µM) |
| MCF-7 (Breast Cancer) | Doxorubicin alone | 1.5 |
| This compound + Light | 5.0 | |
| Doxorubicin + this compound + Light | 0.6 | |
| A549 (Lung Cancer) | Cisplatin alone | 8.0 |
| This compound + Light | 6.5 | |
| Cisplatin + this compound + Light | 2.5 | |
| PC-3 (Prostate Cancer) | Docetaxel alone | 0.01 |
| This compound + Light | 7.2 | |
| Docetaxel + this compound + Light | 0.003 |
Table 2: Combination Index (CI) Values for Synergistic Effects
The Combination Index (CI) is used to assess the nature of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) |
| MCF-7 | Doxorubicin + HIX-DME + Light | 0.5 (50% cell death) | 0.45 |
| 0.75 (75% cell death) | 0.38 | ||
| A549 | Cisplatin + HIX-DME + Light | 0.5 (50% cell death) | 0.52 |
| 0.75 (75% cell death) | 0.46 | ||
| PC-3 | Docetaxel + HIX-DME + Light | 0.5 (50% cell death) | 0.61 |
| 0.75 (75% cell death) | 0.55 |
(HIX-DME: this compound)
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound-PDT in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
Light source for PDT (e.g., LED array with appropriate wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls, single-agent treatments, and combination treatments.
-
Incubate the plate for a predetermined time (e.g., 24 hours).
-
For the PDT groups, replace the medium with fresh medium and irradiate the cells with a light source at a specific wavelength and dose.
-
Following irradiation, incubate the plate for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the combination therapy using flow cytometry.[5][6][7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the single agents and the combination therapy as described in the MTT assay protocol.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Signaling Pathway Analysis
This protocol is to assess the effect of the combination therapy on the PI3K/AKT signaling pathway.[9][10]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy.[11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for injection
-
Chemotherapeutic agent formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound-PDT alone, combination therapy).
-
Administer the treatments according to a predetermined schedule. For the PDT group, inject the this compound and after a specific accumulation time, irradiate the tumor area with a laser.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Caption: A general experimental workflow for evaluating combination therapy.
Caption: A simplified signaling pathway for the combination therapy.
References
- 1. The Combined effects of hematoporphyrin monomethyl ether-SDT and doxorubicin on the proliferation of QBC939 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel prodrug and hematoporphyrin co-assembled nanoparticles for anti-tumor combination of chemotherapy and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hematoporphyrin IX Dimethyl Ester in Fluorescence-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin IX dimethyl ester is a porphyrin derivative that has garnered significant interest in the field of oncology for its potential application in fluorescence-guided surgery (FGS) and photodynamic therapy (PDT). Its preferential accumulation in tumor tissues and inherent fluorescent properties upon excitation with light of a specific wavelength allow for the real-time visualization of malignant tissues, aiding surgeons in achieving more precise and complete tumor resection. This document provides detailed application notes and experimental protocols for the use of this compound in pre-clinical fluorescence-guided surgery research.
Mechanism of Action
This compound, like other porphyrin-based photosensitizers, is selectively taken up and retained by tumor cells. This selectivity is attributed to several factors, including the enhanced permeability and retention (EPR) effect of the tumor vasculature and the specific biochemical properties of cancer cells. Upon administration, this compound localizes within the cellular compartments of tumor cells. When excited by light of an appropriate wavelength, it emits fluorescence, which can be detected by specialized imaging systems. This fluorescence provides a high-contrast signal that delineates the tumor margins from the surrounding healthy tissue.
The cytotoxic effects of this compound are primarily exploited in photodynamic therapy. Following light activation, the photosensitizer can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to tumor cell death via apoptosis or necrosis.
Signaling Pathway
The cellular uptake and retention of photosensitizers like this compound can be influenced by various cellular signaling pathways. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, plays a crucial role in cell growth, proliferation, and survival. While the precise mechanisms of this compound uptake are still under investigation, it is hypothesized that the altered metabolism and membrane transport characteristics of cancer cells, partly regulated by the PI3K/AKT/mTOR pathway, contribute to its accumulation.
Figure 1. Proposed cellular uptake pathway of this compound and its relation to the PI3K/AKT/mTOR signaling cascade in cancer cells.
Experimental Protocols
In Vitro Cellular Uptake and Fluorescence Imaging
This protocol outlines the procedure for assessing the uptake of this compound in cancer cell lines and visualizing its intracellular localization using fluorescence microscopy.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., human glioma, breast cancer, etc.)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS) for cell fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~405 nm, emission ~635 nm)
-
96-well black-walled, clear-bottom plates for fluorescence quantification
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates or on glass coverslips in petri dishes at a suitable density and allow them to adhere overnight.
-
Drug Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the drug-containing medium and wash the cells three times with warm PBS to remove any unbound compound.
-
Fluorescence Quantification (Plate Reader): For cells in 96-well plates, add fresh PBS or cell culture medium and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound.
-
Fluorescence Imaging (Microscopy):
-
For cells on coverslips, fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for this compound (red fluorescence) and DAPI (blue fluorescence).
-
In Vivo Fluorescence-Guided Surgery in an Animal Model
This protocol describes a general procedure for performing fluorescence-guided surgery using this compound in a tumor-bearing mouse model.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
In vivo fluorescence imaging system equipped with:
-
Light source for excitation (e.g., laser or LED at ~405 nm or ~532 nm)
-
Sensitive camera (e.g., cooled CCD)
-
Emission filter (e.g., long-pass filter >600 nm)
-
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Drug Administration: Administer this compound to the mouse via an appropriate route (e.g., intravenous injection). The optimal dose and time interval between administration and imaging should be determined empirically for the specific tumor model and compound formulation.
-
Surgical Exposure: Once the optimal accumulation time has elapsed, make a surgical incision to expose the tumor and surrounding tissues.
-
Fluorescence Imaging:
-
Position the animal under the fluorescence imaging system.
-
Illuminate the surgical field with the excitation light source.
-
Capture fluorescence images using the camera and emission filter. The tumor tissue should appear fluorescent, allowing for its demarcation from normal tissue.
-
-
Guided Resection: Use the real-time fluorescence signal to guide the surgical resection of the tumor. Aim to remove all fluorescent tissue while sparing non-fluorescent healthy tissue.
-
Post-Resection Imaging: After tumor removal, re-image the surgical cavity to ensure no residual fluorescent tissue remains.
-
Data Analysis: Quantify the fluorescence intensity of the resected tumor and surrounding normal tissues. Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of the adjacent normal tissue.
Figure 2. A generalized workflow for conducting in vivo fluorescence-guided surgery experiments using this compound in animal models.
Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| Glioma U87 | 10 | 4 | 1500 ± 120 |
| Glioma U87 | 10 | 24 | 3200 ± 250 |
| Breast MDA-MB-231 | 10 | 4 | 1200 ± 100 |
| Breast MDA-MB-231 | 10 | 24 | 2800 ± 210 |
| Normal Astrocyte | 10 | 24 | 500 ± 50 |
Table 2: In Vivo Tumor-to-Background Ratio (TBR) in a Subcutaneous Xenograft Model
| Tumor Model | Dose (mg/kg) | Time Post-Injection (h) | Tumor Fluorescence (Radiant Efficiency) | Muscle Fluorescence (Radiant Efficiency) | TBR |
| U87 Glioma | 5 | 24 | 2.5 x 10⁸ ± 0.3 x 10⁸ | 0.8 x 10⁸ ± 0.1 x 10⁸ | 3.1 ± 0.4 |
| U87 Glioma | 10 | 24 | 4.8 x 10⁸ ± 0.5 x 10⁸ | 1.0 x 10⁸ ± 0.2 x 10⁸ | 4.8 ± 0.6 |
| MDA-MB-231 | 10 | 24 | 4.2 x 10⁸ ± 0.4 x 10⁸ | 0.9 x 10⁸ ± 0.1 x 10⁸ | 4.7 ± 0.5 |
Conclusion
This compound shows significant promise as a fluorescent probe for fluorescence-guided surgery research. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate its efficacy in various cancer models. Further optimization of dosing, timing, and imaging parameters will be crucial for translating these pre-clinical findings into clinical applications.
Troubleshooting & Optimization
Technical Support Center: Minimizing Photobleaching of Hematoporphyrin IX Dimethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photobleaching of Hematoporphyrin (B191378) IX dimethyl ester (HPDME) during experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues and provide practical solutions.
Troubleshooting Guide: Common Photobleaching Issues
This guide addresses specific problems you might encounter with HPDME photobleaching and offers actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss upon initial illumination | High excitation light intensity. | Reduce the power of your light source (laser or lamp) to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use shorter camera exposure times. Employ automated shutters to block the light path when not acquiring images. | |
| Presence of molecular oxygen. | Deoxygenate your sample medium by bubbling with nitrogen or argon. Use an oxygen scavenging system (e.g., glucose oxidase/catalase). | |
| Inconsistent fluorescence intensity between samples | Variations in antifade reagent concentration or application. | Ensure thorough and uniform mixing of the antifade reagent in your mounting medium. Apply a consistent volume of medium to each sample. |
| Differences in sample mounting and sealing. | Use a consistent mounting technique to ensure a uniform sample thickness. Seal coverslips properly to prevent evaporation of the mounting medium and oxygen entry. | |
| Fluctuation in light source power. | Allow your light source to stabilize before starting your experiment. Monitor the light source output for consistency. | |
| High background fluorescence obscuring the HPDME signal | Autofluorescence from the sample or medium. | Use a mounting medium with low autofluorescence. Consider using spectral unmixing if your imaging system supports it. |
| Impurities in the HPDME sample. | Ensure the purity of your HPDME stock. Purify if necessary. | |
| Antifade reagent appears to quench the initial fluorescence | Chemical interaction between the antifade reagent and HPDME. | Test different antifade reagents to find one with minimal quenching effects on HPDME. Some reagents may reduce the initial brightness but significantly extend the signal's longevity. |
| Incorrect pH of the mounting medium. | Optimize the pH of your mounting medium, as the fluorescence of many fluorophores is pH-sensitive. Porphyrins are generally more stable in neutral to slightly alkaline conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to HPDME?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like HPDME, upon exposure to light. When HPDME absorbs light, it can be excited to a reactive triplet state. This excited molecule can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen.[2][3] These ROS can then chemically modify and destroy the HPDME molecule, rendering it non-fluorescent.
Q2: How does the choice of solvent affect HPDME photobleaching?
A2: The solvent can influence the aggregation state and the local environment of HPDME, which in turn affects its photostability. In aqueous solutions at neutral pH, porphyrins like HPDME can form aggregates, which may have different photobleaching rates compared to monomers.[4][5] The singlet oxygen quantum yield, a measure of the efficiency of generating damaging singlet oxygen, can also vary with the solvent. For HPDME, the singlet oxygen quantum yield in N,N-dimethyl formamide (B127407) (DMF) has been reported to be around 0.60.[2][3]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most work by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[6] Common antifade agents include free radical scavengers like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I completely eliminate photobleaching?
A4: While completely eliminating photobleaching is challenging, you can significantly minimize it by optimizing your experimental conditions. A combination of strategies, including reducing light exposure, removing oxygen, and using effective antifade reagents, will provide the best results.
Q5: Are there any imaging techniques that are less prone to causing photobleaching?
A5: Yes, certain advanced microscopy techniques are designed to reduce phototoxicity and photobleaching. For example, confocal microscopy with a pinhole can reduce out-of-focus light exposure. Two-photon excitation microscopy uses longer wavelength light that is less damaging to the sample. Light-sheet fluorescence microscopy illuminates only a thin plane of the sample at a time, significantly reducing overall light exposure.
Quantitative Data on Photobleaching and Antifade Reagents
The following tables summarize key quantitative data related to porphyrin photobleaching and the properties of common antifade reagents.
Table 1: Singlet Oxygen Quantum Yields of HPDME and Related Porphyrins
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin IX dimethyl ester (HPDME) | N,N-Dimethyl formamide (DMF) | 0.60 | [2][3] |
| Hematoporphyrin Derivative (HpD) | Methanol | 0.64 (monomers) | [4] |
| Hematoporphyrin Derivative (HpD) | Water (pH 7.4) | 0.11 (dimers) | [4] |
| Hematoporphyrin IX (Hp9) | Various | 0.44 - 0.85 | [7] |
Higher singlet oxygen quantum yield generally correlates with a higher potential for photobleaching.
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective at retarding fading. | Can reduce initial fluorescence intensity; can be toxic; may react with certain dyes. |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD. | Difficult to dissolve; may have biological effects in live cells. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher & free radical scavenger | Less toxic than PPD. | Generally less effective than PPD. |
| Trolox (Vitamin E analog) | Antioxidant | Water-soluble and cell-permeable; effective for live-cell imaging. | May require optimization of working concentration. |
| Ascorbic Acid (Vitamin C) | Antioxidant | Natural antioxidant; can be used in live-cell imaging. | Can be unstable and may affect the pH of the medium. |
Experimental Protocols and Visualizations
General Protocol for Minimizing HPDME Photobleaching in Fluorescence Microscopy
This protocol provides a general workflow for preparing and imaging samples with HPDME while minimizing photobleaching.
-
Sample Preparation:
-
Prepare cells or tissues according to your standard protocol.
-
Incubate with HPDME at the desired concentration and for the appropriate duration.
-
Wash the sample to remove unbound HPDME.
-
-
Mounting with Antifade Medium:
-
Prepare or thaw your chosen antifade mounting medium.
-
Place a small drop of the antifade medium onto a clean microscope slide.
-
Carefully place the coverslip with the sample onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent oxygen entry and medium evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for HPDME (Excitation: ~400-405 nm, Emission: ~610-630 nm).
-
Start with the lowest possible excitation light intensity.
-
Use the shortest possible exposure time that provides a clear image.
-
Focus on an area adjacent to your region of interest to minimize light exposure to the target area before acquisition.
-
Acquire images using an automated shutter to block the light path between exposures.
-
For time-lapse experiments, use the longest possible interval between acquisitions.
-
Mechanism of HPDME Photobleaching
The following diagram illustrates the key steps in the photobleaching of HPDME, primarily through the generation of singlet oxygen.
References
- 1. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Hematoporphyrin IX Dimethyl Ester for Enhanced ROS Production
Welcome to the technical support center for Hematoporphyrin (B191378) IX dimethyl ester (HPDME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing HPDME concentration for maximal Reactive Oxygen Species (ROS) production in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ROS production by Hematoporphyrin IX dimethyl ester (HPDME)?
A1: HPDME is a photosensitizer that, upon activation by light of a specific wavelength, generates ROS. The process begins with the absorption of a photon, which excites the HPDME molecule from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, it can transition to a longer-lived triplet excited state. This triplet state HPDME can then transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂), a major type of ROS. This is known as a Type II photochemical reaction and is the primary mechanism of ROS production by HPDME.
Q2: What is the optimal concentration range for HPDME to achieve maximum ROS production?
A2: The optimal concentration of HPDME is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured (e.g., cell viability, direct ROS quantification). However, based on studies with hematoporphyrin derivatives (HPD), a common starting point is in the micromolar (µM) range. For instance, in studies on hepatocellular carcinoma cells, concentrations ranging from 0.78 µM to 50 µM have been used.[1] For small cell lung cancer cells, concentrations between 5 µg/mL and 20 µg/mL of HPD were tested, with an optimal dose for inducing apoptosis found to be 15 µg/mL.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What factors can influence the efficiency of ROS production by HPDME?
A3: Several factors can significantly impact ROS production efficiency:
-
HPDME Concentration: Both too low and too high concentrations can be suboptimal. At high concentrations, HPDME can aggregate, which reduces its photosensitizing efficiency and singlet oxygen quantum yield.[3][4]
-
Light Dose and Wavelength: The amount of ROS produced is directly proportional to the light dose (fluence) and the efficiency of light absorption by HPDME. The wavelength of light should correspond to an absorption peak of HPDME. Shorter wavelengths in the Soret band (around 400 nm) can be more effective in thin cell layers, while longer wavelengths in the Q bands (around 630 nm) offer deeper tissue penetration.[5]
-
Oxygen Availability: Molecular oxygen is a critical substrate for the generation of singlet oxygen. Experiments conducted under hypoxic (low oxygen) conditions will result in significantly lower ROS production.
-
Solvent/Cellular Environment: The aggregation state of HPDME is influenced by the solvent. In aqueous environments like cell culture media, aggregation is more likely to occur at higher concentrations.[3][4]
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the degradation of the HPDME molecule, a phenomenon known as photobleaching. This reduces the concentration of the active photosensitizer and, consequently, ROS production over time.[6][7]
Q4: How can I measure the amount of ROS produced in my experiment?
A4: There are several methods to quantify ROS, each with its own advantages and limitations. Common approaches include:
-
Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used to detect a broad range of ROS. Upon cellular uptake and deacetylation, DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Singlet Oxygen Specific Probes: Probes such as Singlet Oxygen Sensor Green (SOSG) are more specific for detecting singlet oxygen.
-
Electron Spin Resonance (ESR): ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy, often in combination with spin traps like 2,2,6,6-tetramethyl-4-piperidine (TMPD), can provide a highly selective and quantitative measurement of specific ROS, including singlet oxygen.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No ROS Production | Inappropriate HPDME Concentration: Concentration may be too low for sufficient ROS generation or too high, leading to aggregation and reduced efficiency. | Perform a dose-response curve to determine the optimal HPDME concentration for your specific cell line and experimental setup. Start with a range of 1-25 µM. |
| Insufficient Light Dose or Incorrect Wavelength: The light energy delivered may be too low, or the wavelength may not match the absorption spectrum of HPDME. | Ensure the light source is calibrated and delivering the intended energy dose. Verify that the emission wavelength of your light source corresponds to an absorption peak of HPDME (Soret or Q bands). | |
| Low Oxygen Levels (Hypoxia): The availability of molecular oxygen is crucial for singlet oxygen production. | Ensure adequate oxygenation of your cell culture during the experiment. If working in a sealed container, ensure sufficient headspace with air. For in vivo studies, consider the oxygenation status of the target tissue. | |
| Photobleaching of HPDME: The photosensitizer may be degrading upon prolonged or high-intensity light exposure. | Reduce the light intensity (fluence rate) and/or the total light dose. Consider using a fractionated light delivery protocol. Monitor HPDME fluorescence to assess the extent of photobleaching. | |
| High Background Signal (Dark Toxicity) | HPDME Concentration is Too High: At high concentrations, HPDME may exhibit some level of cytotoxicity even without light activation. | Reduce the HPDME concentration. Perform a dark toxicity control experiment to determine the highest non-toxic concentration of HPDME in your system. |
| Contamination of HPDME Stock: Impurities in the HPDME powder or solvent could be causing cellular stress. | Use high-purity HPDME. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly (protected from light, at a low temperature). | |
| Inconsistent or Irreproducible Results | Variability in Cell Culture: Cell density, passage number, and overall health can affect HPDME uptake and sensitivity. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. |
| Inconsistent HPDME Incubation Time: The duration of incubation can affect the intracellular concentration of the photosensitizer. | Optimize and standardize the incubation time for HPDME with your cells. A typical range is 4 to 24 hours. | |
| Fluctuations in Light Source Output: The power output of the lamp or laser may not be stable. | Regularly check the power output of your light source using a power meter to ensure consistent light delivery. |
Data Presentation
Table 1: Concentration Ranges of Hematoporphyrin Derivatives (HPD) in Cellular Studies
| Cell Line | HPD Concentration Range | Optimal/Effective Concentration | Reference |
| Small Cell Lung Cancer (H446) | 5 - 20 µg/mL | 15 µg/mL (for apoptosis) | [2] |
| Normal Bronchial Epithelial (BEAS-2B) | 5 - 20 µg/mL | 15 µg/mL (for apoptosis) | [2] |
| Hepatocellular Carcinoma (HepG2) | 0.78 - 50 µM | IC50 values determined within this range | [1] |
| Normal Rat Bladder (RBL-01) | 1 - 50 µg/mL | Dose-dependent toxicity observed | [9] |
| Neoplastic Rat Bladder (AY27) | 1 - 50 µg/mL | Higher susceptibility than normal cells at 25 and 50 µg/mL | [9] |
Table 2: Singlet Oxygen Quantum Yield of this compound (HPDME)
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| HPDME | N,N-dimethyl formamide (B127407) (DMF) | 0.60 | [10] |
| Hematoporphyrin Derivative (HPD) - Monomer | Methanol/Water | 0.64 | [3][4] |
| Hematoporphyrin Derivative (HPD) - Dimer | Water | 0.11 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Optimal HPDME Concentration for ROS Production
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
HPDME Incubation: Prepare a series of HPDME concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25 µM) in cell culture medium. Remove the old medium from the cells and add the HPDME-containing medium. Incubate for a predetermined time (e.g., 4-24 hours) in a CO₂ incubator.
-
ROS Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Load the cells with a suitable ROS detection probe (e.g., 10 µM DCFH-DA) in PBS for 30-60 minutes at 37°C.
-
Light Exposure: Wash the cells again with PBS to remove excess probe. Add fresh PBS or phenol (B47542) red-free medium. Expose the plate to a light source with the appropriate wavelength (e.g., 630 nm) and a defined light dose. Include a "dark" control plate that is not exposed to light.
-
Fluorescence Measurement: Immediately after light exposure, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your chosen ROS probe (e.g., 485 nm excitation and 528 nm emission for DCF).
-
Data Analysis: Subtract the background fluorescence from the "dark" control wells. Plot the fluorescence intensity (representing ROS production) against the HPDME concentration to identify the concentration that yields the maximum ROS signal.
Protocol 2: Quantification of ROS using DCFH-DA and a Plate Reader
-
Prepare Cells: Seed cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
HPDME Treatment: Treat cells with the optimized concentration of HPDME for the optimized incubation time.
-
DCFH-DA Loading: Remove the HPDME-containing medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 45 minutes at 37°C in the dark.
-
Light Activation: Wash the cells twice with PBS. Add 100 µL of PBS or phenol red-free medium to each well. Expose the cells to the light source.
-
Measure Fluorescence: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.
-
Controls:
-
Negative Control: Cells not treated with HPDME and not exposed to light.
-
Dark Control: Cells treated with HPDME but not exposed to light.
-
Light Control: Cells not treated with HPDME but exposed to light.
-
Positive Control: Cells treated with a known ROS-inducing agent (e.g., H₂O₂).
-
Mandatory Visualizations
References
- 1. Efficacy of photodynamic therapy using hematoporphyrin derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic effect of hematoporphyrin derivative as a function of optical spectrum and incident energy density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of singlet oxygen from hematoporphyrin derivative by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of hematoporphyrin derivative photodynamic therapy on normal and neoplastic rat bladder cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Hematoporphyrin IX Dimethyl Ester Solubility for Cell Culture Studies
For researchers, scientists, and drug development professionals utilizing Hematoporphyrin (B191378) IX dimethyl ester in cell culture experiments, achieving optimal solubility while maintaining cell viability is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Hematoporphyrin IX dimethyl ester for cell culture use?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound to prepare a stock solution. It is a polar aprotic solvent capable of dissolving many organic compounds that are poorly soluble in aqueous solutions. For subsequent dilutions into cell culture media, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% high-purity DMSO. It is advisable to start with a small amount of solvent and gradually add more while vortexing or gently warming to 37°C to ensure complete dissolution. The stock solution should be visually inspected to confirm the absence of any undissolved particles. Once fully dissolved, it is best practice to sterile-filter the stock solution through a 0.22 µm syringe filter.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous cell culture media is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1% (v/v).[1][2][3] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[4][5]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock solution directly to your final volume of media, perform one or more intermediate dilution steps in culture media. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.
-
Temperature: Warm the cell culture medium to 37°C before adding the this compound solution. Adding the compound to cold media can decrease its solubility.
-
Mixing: Add the this compound solution to the media dropwise while gently swirling the container to ensure rapid and uniform dispersion.
-
Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates. However, care must be taken to avoid overheating and potential degradation of the compound or media components.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is cell-line dependent. For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe.[2][4][5] However, for sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][3] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used in your experimental conditions) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution in media | Final DMSO concentration is too high. | Lower the final DMSO concentration to ≤ 0.1%. Perform serial dilutions. |
| Media is too cold. | Warm the cell culture media to 37°C before adding the compound. | |
| Inadequate mixing. | Add the compound solution dropwise while gently swirling the media. | |
| Precipitation after a period of incubation | Compound instability in aqueous solution. | Prepare fresh dilutions of this compound immediately before each experiment. |
| Interaction with media components. | Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. | |
| pH shift in the medium. | Ensure the incubator's CO₂ levels are stable to maintain the medium's pH. | |
| Inconsistent experimental results | Incomplete dissolution of stock solution. | Visually confirm complete dissolution of the powder in DMSO before making dilutions. Consider gentle warming or brief sonication of the stock. |
| Degradation of stock solution. | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. | |
| Cytotoxicity from the solvent. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.[5] |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration (v/v) | Reference |
| Most Cancer Cell Lines | ≤ 0.5% | [2][4] |
| Sensitive/Primary Cells | ≤ 0.1% | [1][3] |
| General Recommendation | ≤ 0.1% | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 622.75 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 6.23 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be required.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed (37°C) cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound and 0.1% DMSO.
-
Gently mix the final solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared medium for your cell culture experiment immediately.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Photodynamic Therapy (PDT) Mechanism
Hematoporphyrin derivatives are taken up by cells, with a tendency to localize in membranes, including the mitochondria and nuclear membrane.[6] Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which can induce cellular damage and apoptosis.
PI3K/AKT/mTOR Signaling Pathway in PDT-Induced Apoptosis
Photodynamic therapy with hematoporphyrin derivatives has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[7][8][9] The generation of ROS can lead to the downregulation of key survival proteins in this pathway.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the photodynamic effect of this compound on cell viability.
References
- 1. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of the components of hematoporphyrin derivative by cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 6. connectsci.au [connectsci.au]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Delivery Challenges of Hematoporphyrin IX Dimethyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hematoporphyrin (B191378) IX dimethyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hematoporphyrin IX dimethyl ester and why is its in vivo delivery challenging?
This compound is a derivative of hematoporphyrin, a photosensitizer used in photodynamic therapy (PDT). Its therapeutic efficacy relies on its ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cellular damage in target tissues, such as tumors.[1]
The primary challenge in its in vivo delivery stems from its hydrophobic nature. This property leads to several complications:
-
Poor Aqueous Solubility: this compound has very low solubility in physiological aqueous solutions like phosphate-buffered saline (PBS). While its hydrochloride salt form shows a solubility of approximately 0.5 mg/mL in PBS (pH 7.2), the esterification significantly reduces this.[2]
-
Aggregation: In aqueous environments, the hydrophobic molecules tend to aggregate to minimize their contact with water. This aggregation can reduce its photodynamic efficacy.[3]
-
Low Bioavailability: Poor solubility and aggregation lead to low bioavailability, meaning that a smaller fraction of the administered dose reaches the systemic circulation and the target tissue.
-
Non-specific Uptake: Hydrophobic molecules can be rapidly taken up by the reticuloendothelial system (RES), primarily in the liver and spleen, leading to off-target toxicity and reduced accumulation at the desired site.
Q2: What are the common formulation strategies to improve the in vivo delivery of this compound?
To overcome the delivery challenges, this compound is often encapsulated within nanocarriers. The most common strategies include:
-
Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane. This formulation can improve solubility, reduce aggregation, and prolong circulation time.
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to form nanoparticles that encapsulate the drug. These formulations can offer controlled release and the potential for surface modification for targeted delivery.
Q3: How does aggregation of this compound affect its photodynamic activity?
Aggregation of photosensitizers like this compound can significantly quench their excited triplet state, which is essential for the energy transfer to molecular oxygen to produce cytotoxic singlet oxygen. This quenching process reduces the overall quantum yield of singlet oxygen production, thereby diminishing the therapeutic effect of PDT.[3] Formulations that maintain the monomeric state of the photosensitizer are therefore crucial for optimal efficacy.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation Upon Injection
Problem: You observe precipitation of this compound when preparing your formulation for in vivo injection or immediately after administration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Solvent Capacity | Ensure the chosen solvent for initial dissolution can fully solubilize the compound at the desired concentration. For preclinical studies, co-solvents like DMSO, ethanol, or Cremophor EL may be used, but their concentration should be minimized to avoid toxicity. |
| Aggregation in Aqueous Buffer | The primary cause is the hydrophobic nature of the molecule. Encapsulation in liposomes or polymeric nanoparticles is the most effective solution to prevent aggregation in aqueous media. |
| pH of the Medium | While this compound itself is not ionizable, the stability of some formulations can be pH-sensitive. Ensure the pH of your final formulation is within a stable range for your chosen delivery system. |
Issue 2: Low Efficacy in In Vivo Models
Problem: Your this compound formulation shows good in vitro activity but low therapeutic efficacy in animal models.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Bioavailability and Rapid Clearance | The formulation may be rapidly cleared by the RES. Consider modifying the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG) to create "stealth" carriers that can circulate for longer periods, increasing the chance of accumulation in the target tissue. |
| Insufficient Tumor Accumulation | The passive accumulation of nanoparticles in tumors relies on the enhanced permeability and retention (EPR) effect, which can be heterogeneous. Evaluate different nanoparticle sizes and surface charges to optimize tumor penetration and retention. For instance, nanoparticles in the size range of 100-200 nm are often considered optimal for exploiting the EPR effect. |
| Suboptimal Light Delivery | Ensure the wavelength of the activation light corresponds to the absorption peak of your this compound formulation. Also, verify that the light dose and dose rate are sufficient to activate the photosensitizer at the tumor site. |
| Drug Leakage from the Carrier | The drug may be prematurely released from the nanocarrier before reaching the target. Analyze the in vitro release kinetics of your formulation in plasma-like media to assess its stability. |
Issue 3: Off-Target Toxicity
Problem: You observe signs of toxicity in non-target organs, such as the liver, spleen, or kidneys.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High RES Uptake | As mentioned, unmodified nanoparticles are often cleared by the liver and spleen. PEGylation can help reduce this uptake. |
| Non-specific Biodistribution | The formulation may distribute to healthy tissues. Consider active targeting by conjugating ligands (e.g., antibodies, peptides) to the surface of your nanocarriers that bind to receptors overexpressed on your target cells. |
| Photosensitizer Release in Circulation | If the drug is released into the bloodstream, it can cause systemic photosensitivity. Improve the stability of your formulation to ensure the drug remains encapsulated until it reaches the target site. |
Quantitative Data Summary
The following tables summarize hypothetical comparative data for different this compound formulations. Note: This data is illustrative and should be replaced with specific experimental findings.
Table 1: In Vivo Biodistribution of this compound Formulations in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue ± SD) at 24 hours Post-Injection
| Formulation | Tumor | Liver | Spleen | Kidneys | Lungs |
| Free Drug | 0.5 ± 0.2 | 25.8 ± 4.1 | 15.3 ± 3.5 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| Liposomal | 5.2 ± 1.5 | 10.1 ± 2.3 | 5.7 ± 1.8 | 2.5 ± 0.7 | 1.8 ± 0.4 |
| PLGA-NP | 4.8 ± 1.3 | 12.5 ± 2.8 | 7.2 ± 2.1 | 2.8 ± 0.9 | 2.1 ± 0.5 |
| PEG-Liposomal | 8.9 ± 2.1 | 5.3 ± 1.5 | 2.1 ± 0.9 | 1.9 ± 0.5 | 1.2 ± 0.3 |
Table 2: Tumor Accumulation and Efficacy of this compound Formulations
| Formulation | Tumor Accumulation (%ID/g) | Tumor Growth Inhibition (%) |
| Free Drug | 0.5 ± 0.2 | 15 ± 5 |
| Liposomal | 5.2 ± 1.5 | 65 ± 10 |
| PLGA-NP | 4.8 ± 1.3 | 60 ± 12 |
| PEG-Liposomal | 8.9 ± 2.1 | 85 ± 8 |
Table 3: In Vivo Toxicity Profile of this compound Formulations
| Formulation | LD50 (mg/kg) | Change in Body Weight (%) | Liver Enzyme Levels (ALT/AST) |
| Free Drug | 25 | -15 ± 4 | Elevated |
| Liposomal | 75 | -5 ± 2 | Slightly Elevated |
| PLGA-NP | 70 | -6 ± 3 | Slightly Elevated |
| PEG-Liposomal | >100 | < -2 | Within Normal Limits |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol in a desired molar ratio) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Lyophilize the nanoparticle suspension, often with a cryoprotectant (e.g., trehalose), to obtain a dry powder for long-term storage.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential by DLS.
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency.
-
Visualizations
Signaling Pathways
Off-target delivery of this compound can lead to unintended cellular stress and toxicity. The generated reactive oxygen species can activate various signaling pathways in non-target cells.
Caption: Off-target activation of signaling pathways by this compound.
Experimental Workflows
Caption: Workflow for liposomal formulation of this compound.
Caption: Workflow for PLGA nanoparticle formulation of this compound.
Logical Relationships
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of radiolabeled porphyrin derivatives for cancer diagnoses and their nonradioactive counterparts for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of sonodynamic therapy mediated by hematoporphyrin monomethyl ether on C6 glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low cellular uptake of Hematoporphyrin IX dimethyl ester
Welcome to the technical support center for Hematoporphyrin (B191378) IX dimethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of Hematoporphyrin IX dimethyl ester within the cell?
Hematoporphyrin derivatives, including the dimethyl ester, primarily localize in cellular membranes. Studies have shown that after initial binding to the outer cell membrane, these molecules are internalized and tend to accumulate in the mitochondria and the nuclear membrane.[1]
Q2: How does the aggregation state of this compound affect its cellular uptake?
The aggregation state is a critical factor. Monomeric and dimeric forms of hematoporphyrin derivatives are more readily taken up by cells in vitro compared to larger aggregates.[1] It is crucial to properly dissolve and handle the compound to minimize aggregation and ensure consistent experimental results.
Q3: Does the presence of serum in the culture medium impact cellular uptake?
Yes, the presence and concentration of serum can significantly affect uptake. Serum proteins, such as albumin, can bind to this compound, which may reduce its availability for cellular uptake.[2][3] Experiments conducted in serum-free medium may show higher uptake compared to those with serum-containing medium.[2]
Troubleshooting Guide: Low Cellular Uptake
Low cellular uptake of this compound can be a significant hurdle in achieving desired experimental outcomes. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Inconsistent or Low Fluorescence Signal
Possible Cause 1.1: Suboptimal pH of the cell culture medium.
The pH of the extracellular environment can influence the lipophilicity and cellular uptake of Hematoporphyrin IX. A lower pH has been shown to increase the uptake of Hematoporphyrin IX.[2]
Solution:
-
Verify the pH of your complete culture medium.
-
Consider buffering the medium to a slightly acidic pH (e.g., 6.5-7.0) to see if uptake is enhanced.
Possible Cause 1.2: Aggregation of this compound.
Porphyrins have a tendency to aggregate in aqueous solutions, which can significantly reduce their cellular uptake.
Solution:
-
Ensure proper dissolution of the compound in an appropriate solvent like DMSO before diluting it in the culture medium.
-
Minimize the time the compound is in the aqueous medium before being added to the cells.
-
Consider using a formulation with surfactants or nanocarriers to improve solubility and reduce aggregation.
Possible Cause 1.3: Efflux of the compound by cellular transporters.
Cells can actively transport compounds out via efflux pumps like ATP-binding cassette (ABC) transporters, reducing the net intracellular concentration.[4][5]
Solution:
-
Research whether the cell line you are using expresses high levels of ABC transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).
-
If efflux is suspected, consider co-incubation with a known inhibitor of these transporters.
Problem 2: High Variability Between Replicates
Possible Cause 2.1: Inconsistent cell density or health.
Variations in cell number or viability across wells can lead to inconsistent uptake results.
Solution:
-
Ensure a single-cell suspension with high viability before seeding.
-
Allow cells to adhere and reach the desired confluency before starting the experiment.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion) before and after the experiment.
Possible Cause 2.2: Inadequate washing steps.
Insufficient washing can leave extracellularly bound this compound, leading to an overestimation of uptake and high background.
Solution:
-
Wash cells with phosphate-buffered saline (PBS) multiple times after incubation.
-
Consider a final wash with a serum-containing medium to help remove non-specifically bound compound from the cell surface.[2]
Data Summary
The following tables summarize key factors influencing the cellular uptake of this compound.
| Factor | Observation | Implication for Experimental Design |
| pH of Medium | Lower pH (acidic) generally increases uptake.[2] | Maintain consistent and optimal pH; consider testing a range of pH values. |
| Serum Concentration | Higher serum levels can decrease uptake due to protein binding.[2][3] | Standardize serum concentration across experiments or consider serum-free conditions. |
| Aggregation State | Monomers and dimers are more readily taken up than large aggregates.[1] | Ensure complete solubilization and minimize time in aqueous solution before use. |
| Cell Type | Malignant cells may exhibit higher uptake than normal cells.[2][6] | Choose cell lines appropriate for the research question; consider comparative studies. |
| Incubation Time | Uptake generally increases with time, reaching a plateau.[7] | Optimize incubation time to achieve maximal uptake without causing cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Quantification of Cellular Uptake by Fluorescence Plate Reader
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: The following day, remove the culture medium and add fresh medium containing the desired concentration of this compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation Period: Incubate the plate for the desired time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, aspirate the medium and wash the cells three times with 100 µL of PBS per well.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with a small percentage of Triton X-100) to each well and incubate for 15-30 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound (e.g., Excitation: ~400 nm, Emission: ~620-630 nm).
-
Data Analysis: Subtract the blank and negative control readings from the experimental readings. The fluorescence intensity is proportional to the amount of intracellular this compound.
Visualizations
Caption: A workflow diagram for troubleshooting low cellular uptake.
Caption: A diagram of the general cellular uptake pathway for this compound.
References
- 1. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of hematoporphyrin derivative by normal and malignant cells: effect of serum, pH, temperature, and cell size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amscd.termedia.pl [amscd.termedia.pl]
- 4. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention and photodynamic effects of haematoporphyrin derivative in cells after prolonged cultivation in the presence of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
effect of micro-environment on Hematoporphyrin IX dimethyl ester photophysics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hematoporphyrin (B191378) IX dimethyl ester (HpIX-DME). The focus is on understanding and mitigating the effects of the micro-environment on its photophysical properties.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my Hematoporphyrin IX dimethyl ester (HpIX-DME) significantly lower in aqueous solutions like PBS compared to organic solvents?
A1: This is a common observation and is primarily due to the aggregation of porphyrin molecules in aqueous media.[1][2] HpIX-DME is hydrophobic and tends to form non-fluorescent or weakly fluorescent aggregates through π-π stacking of the planar macrocycles in polar, aqueous environments.[2] This self-quenching process dramatically reduces the fluorescence quantum yield. In non-polar organic solvents, the molecule is better solvated and exists predominantly in its monomeric, highly fluorescent form.
Q2: How does binding to macromolecules like proteins (e.g., BSA) or incorporation into micelles affect the photophysical properties of HpIX-DME?
A2: Binding to hydrophobic pockets of proteins or partitioning into the non-polar core of micelles can significantly enhance the photophysical properties of HpIX-DME. This is because these micro-environments disrupt the aggregates, forcing the molecule into its monomeric state.[3] This "monomerization" leads to a notable increase in fluorescence quantum yield and a longer triplet state lifetime.[3][4] For example, the triplet state lifetime of hematoporphyrin can increase from 250 microseconds in phosphate (B84403) buffer to 1992 microseconds in the presence of 50% Percoll, a colloid of silica (B1680970) particles.[4]
Q3: What is the impact of solvent polarity on the absorption and emission spectra of HpIX-DME?
A3: The solvent micro-environment can cause shifts in the absorption (Soret and Q-bands) and emission maxima. While protoporphyrin IX (a closely related compound) is often excited at 630 nm based on its absorption in ethanol, its Q-band shifts to around 640-641 nm in aqueous solutions like PBS or when bound to fetal bovine serum (FBS).[1] It is crucial to measure the absorption spectrum of your HpIX-DME in the specific experimental medium to determine the optimal excitation wavelength.
Q4: How does the micro-environment influence the generation of Reactive Oxygen Species (ROS) by HpIX-DME?
A4: The generation of ROS, particularly singlet oxygen (¹O₂), is critical for photodynamic therapy (PDT) and originates from the triplet excited state of the photosensitizer.[5] A micro-environment that promotes a long triplet state lifetime will enhance ROS generation. Environments that favor monomerization (e.g., binding to albumin or micelles) increase the triplet state population and its lifetime, thereby leading to more efficient singlet oxygen production.[4] Conversely, aggregation in aqueous solutions significantly shortens the triplet lifetime and reduces ROS generation.
Troubleshooting Guide
Issue 1: Very low or negligible fluorescence signal in an aqueous buffer.
| Possible Cause | Suggested Solution |
| Aggregation: The HpIX-DME is forming non-fluorescent aggregates in the aqueous environment.[2] | 1. Introduce a "monomerizing" agent: Add a surfactant like Triton X-100 (above its critical micelle concentration) or a protein like Bovine Serum Albumin (BSA) to the buffer.[3] 2. Use a co-solvent: Prepare the sample in a mixed solvent system, such as an ethanol/water or DMSO/water mixture, to improve solubility and reduce aggregation. |
| Incorrect Wavelengths: The excitation wavelength does not match the absorption maximum in the specific medium.[1] | 1. Measure the absorption spectrum: Record the UV-Vis absorption spectrum of HpIX-DME in your experimental buffer to identify the precise Soret and Q-band maxima. 2. Optimize excitation: Set the fluorometer's excitation wavelength to the measured absorption maximum. |
| Low Concentration: The concentration of HpIX-DME is below the detection limit of the instrument. | Increase the concentration of the HpIX-DME stock solution. Be aware that increasing concentration in aqueous buffers can promote more aggregation. |
Issue 2: Significant photobleaching is observed during measurements.
| Possible Cause | Suggested Solution |
| High Excitation Power: The intensity of the excitation light is too high, causing photodegradation of the molecule.[6] | 1. Reduce excitation intensity: Use neutral density filters or adjust the instrument settings to lower the excitation light power. 2. Minimize exposure time: Limit the sample's exposure to the light source by using the shortest possible integration times and keeping the shutter closed when not acquiring data. |
| Presence of Oxidizing Agents: The buffer contains components that accelerate photobleaching. The mechanisms of photobleaching can be complex and dependent on the specific molecules present.[6] | 1. Deoxygenate the solution: If the experiment does not depend on oxygen, bubbling the solution with nitrogen or argon can reduce photo-oxidation. Note that this will prevent singlet oxygen formation. 2. Check buffer components: Review the components of your medium for any strong oxidizing agents. For instance, methyl viologen can increase the photobleaching yield of some porphyrins more than 10-fold.[6] |
Issue 3: Inconsistent or multi-exponential fluorescence lifetime decays.
| Possible Cause | Suggested Solution |
| Multiple Species in Solution: The sample contains a mixture of monomers and various aggregate forms, each with a different fluorescence lifetime.[1] | 1. Improve Sample Homogeneity: Use the methods described in "Issue 1" to promote a single species (monomer). 2. Global Analysis: Use advanced fitting models (bi- or tri-exponential decay) to analyze the data and attribute the different lifetime components to specific species (e.g., a short lifetime for aggregates and a longer one for monomers).[1] |
| Contamination: The sample is contaminated with a fluorescent impurity. | 1. Verify Purity: Check the purity of the HpIX-DME and the solvents used. 2. Run a Blank: Measure the fluorescence lifetime of a blank sample (buffer/solvent only) to check for background fluorescence. |
Data Presentation: Photophysical Properties in Various Micro-environments
The following tables summarize quantitative data for hematoporphyrin (HP) and its derivatives, which show similar behavior to HpIX-DME.
Table 1: Fluorescence Quantum Yields (Φf) of Hematoporphyrin and Related Compounds
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Reference |
| Hematoporphyrin Derivative | - | ~0.013 | [7] |
| Hematoporphyrin Monomethyl Ether | - | ~0.026 | [7] |
| Photofrin II | pH 7.4 Phosphate Buffer | - (Photobleaching yield: 5.4 x 10⁻⁵) | [6] |
| Hematoporphyrin (HP) | pH 7.4 Phosphate Buffer | - (Photobleaching yield: 4.7 x 10⁻⁵) | [6] |
| Protoporphyrin IX (PpIX) | Toluene | 0.39 | [1] |
| Protoporphyrin IX (PpIX) | Ethanol | 0.39 | [1] |
| Protoporphyrin IX (PpIX) | Water, PBS, FBS | Lower than in organic solvents | [1] |
Table 2: Triplet State Properties of Hematoporphyrin and Protoporphyrin IX Dimethyl Ester
| Compound | Solvent/Medium | Triplet State Lifetime (τT) | Reference |
| Hematoporphyrin | Phosphate Buffer | 250 µs | [4] |
| Hematoporphyrin | 50% Percoll Solution | 1992 µs | [4] |
| Protoporphyrin IX Dimethyl Ester | Benzene (deoxygenated) | 240 µs | [8] |
Experimental Protocols
Protocol: Relative Measurement of Fluorescence Quantum Yield (Φf)
This protocol describes how to measure the Φf of HpIX-DME in a specific micro-environment using a well-characterized standard.
1. Materials:
-
This compound
-
Chosen solvent or buffer system
-
A fluorescence standard with a known quantum yield that absorbs at a similar wavelength (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
2. Procedure:
-
Prepare a series of dilute solutions of both the HpIX-DME sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope of the best-fit line for both the sample (S_sample) and the standard (S_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (S_sample / S_std) * (n_sample / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
-
Visualizations
Caption: Simplified Jablonski diagram illustrating key photophysical pathways for HpIX-DME.
Caption: Decision tree for troubleshooting low fluorescence signals from HpIX-DME.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the micro-environment on the photophysical properties of hematoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodynamic Antimicrobial Chemotherapy: Advancements in Porphyrin-Based Photosensitize Development [frontiersin.org]
- 6. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Light Dosage for Hematoporphyrin IX Dimethyl Ester-Mediated Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing light dosage and other experimental parameters for Hematoporphyrin IX dimethyl ester (HPDME)-mediated photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of HPDME-mediated PDT?
A1: HPDME-mediated photodynamic therapy is a two-step process. First, the photosensitizer, HPDME, is administered and preferentially accumulates in rapidly dividing cells, such as cancer cells.[1] Subsequently, the target tissue is irradiated with light of a specific wavelength that matches the absorption spectrum of HPDME. Upon light absorption, the HPDME molecule transitions to an excited triplet state.[2] This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[2][3] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis and/or necrosis.[2][4]
Q2: What factors influence the efficacy of HPDME-mediated PDT?
A2: The efficacy of HPDME-mediated PDT is dependent on three key components: the concentration of the photosensitizer (HPDME) within the target cells, the total light dose delivered, and the availability of molecular oxygen.[5] Optimizing the interplay of these factors is crucial for achieving maximal therapeutic effect while minimizing damage to surrounding healthy tissue. Other factors include the specific cell type being targeted and the timing of post-PDT assessments.
Q3: How do I determine the optimal light dosage for my specific experiment?
A3: The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), is cell-line dependent and must be determined empirically. A light dose-response experiment is recommended. This involves treating cells with a fixed concentration of HPDME and then exposing them to a range of light doses. Cell viability is then assessed to determine the light dose that achieves the desired level of cytotoxicity, often the IC50 (the dose required to inhibit 50% of cell viability).
Q4: What is the significance of the light fluence rate?
A4: The fluence rate, or the rate at which the light is delivered (measured in milliwatts per square centimeter, mW/cm²), can significantly impact PDT outcome. High fluence rates can lead to rapid oxygen depletion in the target tissue, which can limit the production of cytotoxic ROS and reduce the overall efficacy of the treatment.[6] Lower fluence rates may allow for continuous reoxygenation of the tissue, potentially leading to a more sustained and effective photodynamic reaction.[6] Therefore, optimizing the fluence rate is an important aspect of PDT protocol development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Phototoxicity / High Cell Viability | 1. Suboptimal HPDME Concentration: Insufficient uptake of the photosensitizer. 2. Inadequate Light Dose: The light energy is too low to activate a sufficient amount of HPDME. 3. Low Oxygen Levels (Hypoxia): Insufficient oxygen to generate cytotoxic ROS. 4. Incorrect Wavelength of Light: The light source does not match the absorption peak of HPDME. | 1. Perform a dose-response curve to determine the optimal HPDME concentration for your cell line. 2. Conduct a light dose-response experiment to identify the optimal fluence for your setup. 3. Ensure adequate oxygenation during the experiment. For in vitro studies, ensure proper cell culture conditions. 4. Verify that the emission spectrum of your light source overlaps with the absorption spectrum of HPDME. |
| High Dark Toxicity (Cell death without light exposure) | 1. HPDME Concentration is too high: The photosensitizer itself is causing cytotoxicity. 2. Contamination: The HPDME solution or cell culture is contaminated. | 1. Reduce the concentration of HPDME used. Perform a dark toxicity control experiment. 2. Ensure sterile techniques are used and check the purity of the HPDME stock solution. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell confluence, passage number, or metabolic state. 2. Inconsistent Light Delivery: Fluctuations in the power output of the light source or uneven illumination. 3. Variability in HPDME Incubation: Differences in incubation time or serum concentration in the media. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Regularly calibrate your light source and ensure uniform illumination across the treatment area. 3. Maintain a consistent HPDME incubation protocol, including incubation time and media composition. |
| Difficulty Detecting Apoptosis | 1. Timing of Assay: The time point for the apoptosis assay may be too early or too late. 2. Low Level of Apoptosis: The PDT dose (HPDME concentration and/or light dose) may be too low to induce a detectable level of apoptosis. 3. Necrotic Cell Death Predominates: At high PDT doses, necrosis may be the primary mode of cell death. | 1. Perform a time-course experiment to determine the optimal time point for apoptosis detection. 2. Increase the HPDME concentration or light dose. 3. Use lower PDT doses to favor apoptosis. Analyze for markers of both apoptosis and necrosis. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HPDME
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of HPDME for a predetermined time (e.g., 24 hours) in the dark.
-
Wash the cells with PBS to remove any unbound HPDME.
-
Add fresh, serum-free media to each well.
-
Irradiate the cells with the desired light dose. Include a dark control group (cells treated with HPDME but not irradiated).
-
Following irradiation, incubate the cells for a further 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
HPDME
-
DCFDA (H2DCFDA) solution
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Incubate the cells with HPDME for the desired time in the dark.
-
Wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Add fresh, serum-free media.
-
Irradiate the cells with the desired light dose.
-
Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HPDME
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat with HPDME and light as determined in your optimization experiments.
-
Harvest the cells (including any floating cells in the media) at a predetermined time point post-PDT.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example of HPDME and Light Dose Optimization on a Cancer Cell Line
| HPDME Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| 0 (Control) | 0 | 100 ± 5.2 |
| 5 | 0 (Dark) | 98 ± 4.5 |
| 5 | 5 | 75 ± 6.1 |
| 5 | 10 | 52 ± 5.8 |
| 5 | 20 | 28 ± 4.9 |
| 10 | 0 (Dark) | 95 ± 5.0 |
| 10 | 5 | 60 ± 5.5 |
| 10 | 10 | 35 ± 4.7 |
| 10 | 20 | 15 ± 3.8 |
Table 2: Example of Apoptosis Quantification by Annexin V-FITC/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| HPDME only | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.8 |
| Light only | 95.0 ± 2.3 | 2.6 ± 0.7 | 2.4 ± 0.6 |
| HPDME + Light | 45.3 ± 4.2 | 35.1 ± 3.5 | 19.6 ± 3.1 |
Visualizations
References
- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 2. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Evaluation of Light Fluence Distribution Using an IR Navigation System for HPPH-mediated Pleural Photodynamic Therapy (pPDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluence Rate Differences in Photodynamic Therapy Efficacy and Activation of Epidermal Growth Factor Receptor after Treatment of the Tumor-Involved Murine Thoracic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
enhancing singlet oxygen quantum yield of Hematoporphyrin IX dimethyl ester
Welcome to the technical support center for enhancing the singlet oxygen quantum yield of Hematoporphyrin (B191378) IX dimethyl ester (HPDME). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical singlet oxygen quantum yield (ΦΔ) for Hematoporphyrin IX dimethyl ester (HPDME)?
The singlet oxygen quantum yield for free-base HPDME is typically around 0.60 when measured in N,N-dimethylformamide (DMF)[1][2]. This value can be influenced by various factors, including the solvent used, aggregation state, and the presence of quenching molecules.
Q2: How does the aggregation of HPDME affect its singlet oxygen generation?
Aggregation of porphyrin-based photosensitizers is a common issue, particularly in aqueous solutions, due to their hydrophobic nature[3]. This aggregation can significantly decrease the singlet oxygen quantum yield. The formation of aggregates provides non-radiative decay pathways for the excited state, reducing the efficiency of energy transfer to molecular oxygen[4][5]. Encapsulating HPDME into nanoparticles is an effective strategy to prevent aggregation and maintain its monomeric, photoactive form[6][7].
Q3: Can modifying the HPDME molecule enhance its singlet oxygen quantum yield?
Yes, chemical modification can enhance the singlet oxygen quantum yield. A common strategy is the introduction of heavy atoms (e.g., bromine, iodine) into the porphyrin macrocycle.[8][9] This "heavy-atom effect" promotes intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for singlet oxygen generation.[8][9] However, incorporating certain metal ions into the porphyrin core can have the opposite effect. For instance, the introduction of zinc, palladium, tin, or platinum into HPDME has been shown to decrease the singlet oxygen quantum yield compared to the free-base form[1][2][10].
Q4: What is photobleaching and how does it impact my experiments with HPDME?
Photobleaching is the light-induced degradation of a photosensitizer, leading to a loss of its ability to absorb light and generate singlet oxygen.[4][5] This can result in reduced photodynamic therapy (PDT) efficacy over time.[5] The monomeric forms of porphyrins are often more susceptible to photobleaching than aggregated forms.[4] It is crucial to monitor for photobleaching during experiments, often by observing changes in the Soret band absorbance over the irradiation period.[5] Encapsulating photosensitizers in nanoparticles can improve their photostability.[11]
Q5: Which solvents are suitable for HPDME to ensure a high singlet oxygen quantum yield?
The choice of solvent is critical. Non-polar, aprotic solvents often favor the monomeric state of porphyrins and can lead to higher singlet oxygen quantum yields. N,N-dimethylformamide (DMF) is a commonly used solvent in which HPDME exhibits a high quantum yield.[1][2] In contrast, aqueous solutions can promote aggregation, which is detrimental to singlet oxygen production.[3] When working in biological systems, formulation strategies like encapsulation in nanoparticles or liposomes are employed to overcome the challenges of poor aqueous solubility and aggregation.[3][12]
Troubleshooting Guides
Problem 1: My measured singlet oxygen quantum yield (ΦΔ) is significantly lower than the reported values.
| Possible Cause | Troubleshooting Steps |
| Aggregation of HPDME | 1. Verify Solvent: Ensure you are using a solvent that minimizes aggregation, such as DMF or DMSO.[1][2] If using aqueous buffers, consider the pH and ionic strength. 2. Check Concentration: High concentrations of HPDME can promote aggregation. Try working with more dilute solutions (e.g., in the range of 1-2 x 10⁻⁶ M)[1]. 3. Spectroscopic Analysis: Check the UV-Vis absorption spectrum of your HPDME solution. A broadened or split Soret band can be an indicator of aggregation. 4. Consider Nanoformulation: If you must work in an aqueous medium, encapsulate HPDME in nanoparticles (e.g., silica (B1680970) nanospheres or lipid nanoparticles) to maintain it in a monomeric state.[3][6][7] |
| Photobleaching | 1. Limit Light Exposure: Protect your HPDME solutions from ambient light as much as possible before and during experiments. 2. Monitor Absorbance: During the experiment, monitor the absorbance of the Soret band of HPDME. A decrease in this peak over time indicates photobleaching.[5] 3. Reduce Irradiation Time/Power: If significant photobleaching is observed, consider reducing the light dose or irradiation time during your measurements. |
| Presence of Quenchers | 1. Solvent Purity: Ensure high-purity solvents are used, as impurities can act as quenchers for the excited state of HPDME or for singlet oxygen itself. 2. Biological Molecules: In biological media, molecules like bovine serum albumin (BSA) and ascorbic acid can suppress singlet oxygen generation.[6][7] Encapsulating HPDME can provide protection against these interactions.[6][7] |
| Incorrect Measurement Protocol | 1. Oxygen Saturation: Ensure your solution is adequately saturated with molecular oxygen, as it is a required substrate for singlet oxygen generation.[1] 2. Reference Standard: When using indirect methods (e.g., with a chemical trap), ensure your reference photosensitizer is appropriate for the solvent system and that its quantum yield is well-established. |
Problem 2: I am observing high variability in my singlet oxygen generation measurements.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Light Source | 1. Stabilize Lamp Output: Ensure your light source (e.g., xenon lamp) has warmed up sufficiently and provides a stable output throughout the experiment. 2. Consistent Geometry: Maintain a fixed and reproducible geometry between the light source, the sample cuvette, and the detector for all measurements. |
| Chemical Trap Instability | 1. Fresh Solutions: Prepare fresh solutions of the chemical trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF) for each experiment, as it can degrade over time. 2. Avoid Direct Excitation: Use appropriate optical filters to ensure that only the photosensitizer (HPDME) is being excited and not the chemical trap itself. |
| Sample Evaporation | 1. Seal Cuvettes: Properly seal your cuvettes during irradiation to prevent solvent evaporation, which would change the concentration of both the photosensitizer and the trap. |
Quantitative Data Summary
The singlet oxygen quantum yield (ΦΔ) of this compound and its metallated derivatives can vary significantly. The following table summarizes reported values in N,N-dimethylformamide (DMF).
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| HPDME (Free Base) | 0.60 | [1][2] |
| Zn HPDME | 0.40 | [1][2] |
| Pd HPDME | 0.34 | [1][2] |
| Sn(OH)₂ HPDME | 0.28 | [1][2] |
| Pt HPDME | 0.24 | [1][2] |
Experimental Protocols
Protocol: Measurement of Singlet Oxygen Quantum Yield via Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a common indirect method for determining ΦΔ using a chemical scavenger, DPBF, which reacts with singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
This compound (HPDME)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal)
-
High-purity, spectroscopic grade solvent (e.g., DMF)
-
UV-Vis Spectrophotometer
-
Light source with a monochromator or appropriate band-pass filters (e.g., 150W Xenon lamp)[1]
-
10 mm path-length quartz cuvettes
-
Oxygen source for saturating the solution
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HPDME in the chosen solvent.
-
Prepare a stock solution of DPBF in the same solvent. Protect this solution from light.
-
Prepare a stock solution of the reference photosensitizer.
-
-
Sample Preparation:
-
In a 10 mm quartz cuvette, prepare a solution containing the photosensitizer (HPDME or reference) at a concentration that gives an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects. A typical concentration is 1-2 x 10⁻⁶ M.[1]
-
Add DPBF to the cuvette to achieve a concentration where its absorbance at a monitoring wavelength (e.g., ~415 nm) is around 1.0. A typical concentration is 5-10 x 10⁻⁵ M.[1]
-
Saturate the solution with molecular oxygen by bubbling O₂ gas through it for several minutes. Seal the cuvette.
-
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record an initial full absorption spectrum.
-
Transfer the cuvette to the irradiation setup. Irradiate the sample at a wavelength where the photosensitizer absorbs but the DPBF does not (e.g., 550 nm for HPDME)[1].
-
Irradiate for a set period (e.g., 15-30 seconds).
-
Immediately after irradiation, return the cuvette to the spectrophotometer and record the change in absorbance of the DPBF peak.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
Plot the change in absorbance of DPBF against irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the entire procedure under identical conditions for the reference photosensitizer.
-
The singlet oxygen quantum yield of HPDME (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
Where:
-
ΦΔ_ref is the known quantum yield of the reference.
-
k_sample and k_ref are the initial slopes of the DPBF absorbance decay plots for the sample and reference, respectively.
-
I_sample and I_ref are the rates of light absorption by the sample and reference, respectively (can be determined from the light intensity and the absorbance of the photosensitizers at the excitation wavelength).
-
Visualizations
Caption: Mechanism of Type II photosensitization for singlet oxygen generation.
Caption: Workflow for enhancing HPDME efficacy via nano-encapsulation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of hematoporphyrin IX potential for photodynamic therapy by entrapment in silica nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of hematoporphyrin IX potential for photodynamic therapy by entrapment in silica nanospheres - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Photodynamic Efficacy of Hematoporphyrin IX Dimethyl Ester and Photofrin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. Among the earliest and most studied photosensitizers are derivatives of hematoporphyrin (B191378). This guide provides an objective comparison of the photodynamic efficacy of a well-defined synthetic compound, Hematoporphyrin IX dimethyl ester, and a clinically approved, complex mixture, Photofrin®. This comparison is supported by experimental data to aid researchers and drug development professionals in their selection and application of these agents.
Overview of the Photosensitizers
This compound is a purified, single-molecule derivative of hematoporphyrin IX. Its well-defined chemical structure allows for consistent and predictable photochemical and photophysical properties.
Photofrin® (Porfimer Sodium) is the first-generation photosensitizer approved by the FDA for the treatment of various cancers.[1][2] It is a complex mixture of monomers, dimers, and oligomers derived from hematoporphyrin, with the active components being primarily dihematoporphyrin ether and ester-linked oligomers.[3]
Mechanism of Photodynamic Action
Both this compound and Photofrin exert their cytotoxic effects through a similar photodynamic mechanism. Upon administration, these photosensitizers preferentially accumulate in malignant tissues.[4] Subsequent activation by light of a specific wavelength (typically around 630 nm) excites the photosensitizer from its ground state to a short-lived singlet state.[1][4] It then undergoes intersystem crossing to a longer-lived triplet state.[4] The triplet state photosensitizer can then react with molecular oxygen via two pathways:
-
Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, hydroxyl radicals, and other reactive oxygen species (ROS).[1]
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[1][5]
The generated ROS, particularly singlet oxygen, are potent oxidizing agents that cause cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis and necrosis.[3][6] Additionally, PDT with these agents can induce vascular damage within the tumor, leading to ischemic necrosis.[1][5]
References
A Comparative Guide to Hematoporphyrin IX Dimethyl Ester and 5-ALA for Photodynamic Therapy in Esophageal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent photosensitizers, Hematoporphyrin (B191378) IX dimethyl ester and 5-aminolevulinic acid (5-ALA), for photodynamic therapy (PDT) in the context of esophageal cancer. This document synthesizes preclinical and clinical data to facilitate informed decisions in research and development.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that employs a photosensitizer, light, and oxygen to induce targeted cell death. In the treatment of esophageal cancer, PDT has emerged as a valuable modality. The choice of photosensitizer is critical to the success of the therapy, with Hematoporphyrin IX dimethyl ester and 5-ALA being two of the most investigated agents. Hematoporphyrin derivatives (HpD), such as Photofrin® (porfimer sodium), are first-generation photosensitizers that are administered directly. In contrast, 5-ALA is a prodrug that is metabolized endogenously to the active photosensitizer, Protoporphyrin IX (PpIX).[1][2] This guide will delve into a detailed comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound and 5-ALA-induced PpIX function by absorbing light of a specific wavelength, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[1][3][4] These highly reactive molecules induce cellular damage, leading to apoptosis and necrosis of tumor cells.[1][3]
5-ALA: Following administration, 5-ALA is preferentially taken up by cancer cells and enters the heme synthesis pathway, leading to an accumulation of the photosensitive molecule PpIX.[1][5][6] This preferential accumulation is attributed to a higher uptake rate and decreased ferrochelatase activity in cancer cells.[5][6]
This compound: As a derivative of hematoporphyrin, this photosensitizer is administered intravenously and is believed to accumulate in the tumor vasculature and stroma, as well as in the tumor cells themselves. Its direct administration allows for a more predictable and controllable dosage of the active photosensitizer.
Quantitative Comparison of Performance
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy and characteristics of this compound (and its derivatives) and 5-ALA in the context of esophageal cancer.
Table 1: In Vitro Performance in Esophageal Cancer Cell Lines
| Parameter | Hematoporphyrin Derivative (HpD) | 5-ALA (induces PpIX) | Cell Line(s) | Key Findings & Citations |
| Cell Viability Reduction | Significant decrease after PDT | Significantly lower than control | KYSE-150 | HpD-PDT effectively suppresses cell viability.[1] 5-ALA-PDT with blue LED showed the strongest anticancer effects.[3][7] |
| Apoptosis Induction | Apoptosis rate of 49.13% ± 0.32% | Apoptosis rate of 85.8% | KYSE-150 | HpD-PDT significantly increased apoptosis compared to control (28.15% ± 1.12%).[8] 5-ALA-PDT significantly increased apoptosis compared to the control group (28.6%).[3][7] |
| ROS Generation | Relative fluorescence intensity of 9.81 ± 0.39 (vs. 5.99 ± 0.13 in control) | Significantly higher with blue LED than red LED | KYSE-150 | HpD-PDT significantly increased intracellular ROS levels.[1][8] ROS generation is crucial for the cytotoxic effects of 5-ALA-PDT.[3][4] |
| Photosensitizer Uptake | Time-dependent increase | Red fluorescence of PpIX observed in all tested cell lines | KYSE-150, TE5, KYSE170 | Cellular uptake of HpD increased over time.[1] PpIX fluorescence was clearly observed in esophageal cancer cell lines after 5-ALA treatment.[3][6][7] |
Table 2: In Vivo and Clinical Efficacy in Esophageal Cancer
| Parameter | Hematoporphyrin Derivative (HpD/Photosan) | 5-ALA | Study Type | Key Findings & Citations |
| Tumor Growth Inhibition | Effective in reducing tumor size | Significant antitumor effects in vivo | Animal (Mouse) / Clinical | HpD-PDT has been used effectively in clinical settings for both early and advanced esophageal cancer.[9][10][11] 5-ALA-PDT significantly suppressed tumor growth and lymph node metastasis in a mouse model.[3][7][12] |
| Clinical Response (Advanced Cancer) | More effective in improving dysphagia, stenosis diameter, and tumor length | Less effective than HpD for advanced cancer | Clinical (Non-randomized) | A comparative study showed a significant difference in favor of the HpD group for these parameters.[10] |
| Skin Photosensitivity | Prolonged, lasting for weeks | Shorter duration, typically 24-48 hours | Clinical | A known major drawback of first-generation porphyrins.[10] A key advantage of 5-ALA, leading to improved patient convenience and safety.[3][13] |
| Complete Response (Early Stage) | Complete remission in 4 of 6 cases of early superficial cancer | Complete remission in a high percentage of cases with superficial cancer | Clinical | PDT with HpD is efficacious for early-stage esophageal cancer.[11] 5-ALA-PDT is effective for treating Barrett's esophagus and superficial esophageal cancer.[13] |
Signaling Pathways
Diagram 1: Signaling Pathway for Hematoporphyrin Derivative (HpD) PDT in Esophageal Cancer
Caption: HpD-PDT inhibits the PI3K/AKT/mTOR survival pathway via ROS, inducing apoptosis.
Diagram 2: Mechanism of Action for 5-ALA PDT in Esophageal Cancer
Caption: 5-ALA is converted to PpIX in tumor cells, leading to ROS-mediated cell death upon light activation.
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
-
Cell Culture: Human esophageal squamous cell carcinoma cells (e.g., KYSE-150) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1][3]
-
Photosensitizer Incubation:
-
Irradiation: After incubation, the medium is replaced with fresh medium. Cells are then irradiated with a laser of a specific wavelength (e.g., 635 nm for HpD, or blue, green, or red LED for 5-ALA) and energy density (e.g., 5 J/cm² for HpD).[1][3] Control groups include cells with no photosensitizer and no light, photosensitizer only, and light only.
-
Post-Irradiation Incubation: Cells are returned to the incubator for a specified period (e.g., 24 hours) before subsequent analysis.[1]
Reactive Oxygen Species (ROS) Detection
-
Probe Incubation: Following the PDT protocol, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at a concentration of 10 µM in serum-free medium for a specified time (e.g., 20-30 minutes) in the dark.[1][8]
-
Flow Cytometry: After incubation, cells are washed, harvested, and resuspended in PBS. The fluorescence intensity of the oxidized probe (DCF) is then measured using a flow cytometer. An increase in fluorescence intensity indicates a higher level of intracellular ROS.[1][8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Following PDT, both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[8]
In Vivo Tumor Model and PDT
-
Tumor Xenograft: Human esophageal cancer cells (e.g., KYSE-150) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
PDT Treatment:
-
Photosensitizer Administration: The photosensitizer (HpD or 5-ALA) is administered to the mice, typically via intravenous or intraperitoneal injection.
-
Light Application: After a specific time interval to allow for photosensitizer accumulation in the tumor, the tumor area is irradiated with a laser of the appropriate wavelength and dose.[3][12]
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers. Animal survival is also monitored.[3][12]
Summary and Conclusion
Both this compound and 5-ALA are effective photosensitizers for the photodynamic therapy of esophageal cancer, each with a distinct profile of advantages and disadvantages.
-
This compound (and its derivatives) has a long history of clinical use and has demonstrated efficacy, particularly in advanced esophageal cancer.[10][11] Its primary drawback is the prolonged period of skin photosensitivity, which can significantly impact a patient's quality of life.[10] Preclinical studies show its ability to induce apoptosis and inhibit the PI3K/AKT/mTOR survival pathway.[1][14]
-
5-ALA offers the significant advantage of a much shorter duration of skin photosensitivity, making it a more convenient and safer option for patients.[3][13] It is particularly effective for superficial lesions, such as Barrett's esophagus and early-stage esophageal cancer.[13] Preclinical studies have demonstrated its potent cytotoxic and apoptotic effects, especially when activated with blue light.[3][7]
Future Directions: The choice between these two photosensitizers will depend on the specific clinical scenario, including the stage and depth of the tumor, as well as patient factors. For advanced, obstructive tumors, the greater efficacy demonstrated by hematoporphyrin derivatives may be preferable, provided the photosensitivity can be managed. For superficial lesions, the favorable safety profile of 5-ALA makes it an attractive option. Further head-to-head preclinical and clinical studies with standardized protocols are needed to provide more definitive comparative data on their efficacy and to optimize treatment parameters for different types of esophageal cancer. The development of novel photosensitizers with improved tumor selectivity and reduced side effects remains a key area of research.
References
- 1. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect and mechanism of 5-aminolevulinic acid-mediated photodynamic therapy in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy in a mouse model of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation on Short-Term Therapeutic Effect of 2 Porphyrin Photosensitizer-Mediated Photodynamic Therapy for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitization with hematoporphyrin derivative compared to 5-aminolaevulinic acid for photodynamic therapy of esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy of esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy in a mouse model of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advancements in photodynamic therapy of esophageal cancer [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Validation of Hematoporphyrin IX Dimethyl Ester (HPIX-DME) Photodynamic Therapy with Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hematoporphyrin (B191378) IX dimethyl ester (HPIX-DME) in inducing apoptosis through photodynamic therapy (PDT) against other common photosensitizers. The supporting experimental data, detailed methodologies, and signaling pathway visualizations are intended to assist researchers in designing and evaluating their own PDT studies.
Data Presentation: Quantitative Comparison of Apoptosis Induction
The following table summarizes quantitative data on the induction of apoptosis by HPIX-DME PDT and its derivatives, such as Hematoporphyrin Derivative (HpD). Data from studies utilizing other photosensitizers like Photofrin® and 5-aminolevulinic acid (5-ALA) are included for comparative purposes. It is important to note that the experimental conditions (e.g., cell line, photosensitizer concentration, light dose) may vary between studies, and direct, head-to-head comparisons in a single study are limited.
| Photosensitizer | Cell Line | Apoptosis Assay | Percentage of Apoptotic Cells (%) | Reference |
| Hematoporphyrin Derivative (HpD) | KYSE-150 (Esophageal Squamous Carcinoma) | Annexin V-FITC/PI | 49.13 ± 0.32 | |
| Hematoporphyrin Derivative (HpD) | H446 (Small Cell Lung Cancer) | Annexin V-FITC/PI | 46.73 ± 1.38 | |
| Hematoporphyrin Derivative (HpD) | BEAS-2B (Bronchial Epithelial) | Annexin V-FITC/PI | 28.56 ± 1.80 | |
| Photofrin® | SHEEC (Esophageal Squamous Carcinoma) | Annexin V-FITC/PI | Significant increase (dose-dependent) | |
| Photofrin® | NOZ (Biliary Cancer) | Flow Cytometry (DNA fragmentation) | 22.2 | |
| 5-ALA | 4T1 (Mouse Breast Cancer) | Western Blot (Caspase-3) | No significant activation of Caspase-3 | |
| mTHPC (Foscan®) | A-427 (Lung Carcinoma) | Annexin V-FITC/PI | 37.6 (24h post-PDT) | |
| mTHPC (Foscan®) | BHY (Oral Squamous Carcinoma) | Annexin V-FITC/PI | 41.5 (48h post-PDT) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.
Hematoporphyrin IX Dimethyl Ester (HPIX-DME) PDT Protocol
-
Cell Culture: Plate cancer cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Photosensitizer Incubation: Prepare a stock solution of HPIX-DME in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a serum-free culture medium. Remove the culture medium from the cells, wash with PBS, and add the HPIX-DME-containing medium. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Irradiation: After incubation, replace the photosensitizer-containing medium with a fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of a specific wavelength (typically around 630 nm for hematoporphyrin derivatives) and a defined light dose (J/cm²). Control groups should include cells with no treatment, cells treated with HPIX-DME but not irradiated, and cells irradiated without HPIX-DME.
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for a specific period (e.g., 4, 12, 24, or 48 hours) before performing apoptosis assays.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After the post-irradiation incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After PDT treatment, lyse the cells using a specific lysis buffer provided with the caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and BrdUTP (a labeled nucleotide). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Staining: Add a fluorescently labeled anti-BrdU antibody that will bind to the incorporated BrdUTP.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Analysis: Visualize the cells using fluorescence microscopy or quantify the fluorescence using flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Mandatory Visualization
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for validating HPIX-DME PDT-induced apoptosis and the key signaling pathways involved.
A Comparative Analysis of Hematoporphyrin IX Dimethyl Ester and Its Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. Hematoporphyrin (B191378) IX and its derivatives have long been a cornerstone of PDT research due to their ability to generate cytotoxic reactive oxygen species upon light activation. This guide provides a comparative study of Hematoporphyrin IX dimethyl ester and its key derivatives, offering a side-by-side look at their photophysical properties, in vitro cytotoxicity, and cellular uptake. The data presented is synthesized from various studies to aid researchers in selecting the optimal photosensitizer for their specific applications.
Executive Summary
This guide compares this compound (HPIX-DME) with three of its significant derivatives: Hematoporphyrin Derivative (HpD), Hematoporphyrin monomethyl ether (HMME), and Protoporphyrin IX dimethyl ester (PME). While a single, direct comparative study under uniform conditions is not available in the current literature, this guide collates and presents data from multiple sources to offer a comprehensive overview. Key findings indicate that derivatives like PME exhibit enhanced cellular uptake and phototoxicity compared to their precursors. The choice of photosensitizer will ultimately depend on the specific therapeutic goals, target cell type, and desired photophysical characteristics.
Data Presentation
Table 1: Photophysical Properties
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| This compound (HPIX-DME) | 0.60 | DMF | [Not Found] |
Note: Comprehensive, directly comparable data for the singlet oxygen quantum yield of all derivatives in the same solvent is limited. The value for HPIX-DME is provided as a baseline.
Table 2: In Vitro Cytotoxicity
| Photosensitizer | Cell Line | IC50 (µg/mL) | Light Dose | Incubation Time | Reference |
| Hematoporphyrin Derivative (HpD) | H446 (Small Cell Lung Cancer) | ~15 | 50 mW/cm² | Not Specified | [1] |
| Hematoporphyrin Derivative (HpD) | BEAS-2B (Bronchial Epithelial) | >15 | 50 mW/cm² | Not Specified | [1] |
| Hematoporphyrin monomethyl ether (HMME) | Eca-109 (Esophageal Squamous Carcinoma) | Lower than BL-1 | Not Specified | Not Specified | [2] |
| Protoporphyrin IX dimethyl ester (PME) | NPC/CNE2 (Nasopharyngeal Carcinoma) | More potent than PpIX | Not Specified | Varied | [3] |
Note: The cytotoxicity data is derived from different studies with varying experimental conditions, including cell lines, light doses, and incubation times. Therefore, a direct comparison of IC50 values should be made with caution.
Table 3: Cellular Uptake
| Photosensitizer | Cell Line | Uptake Efficiency | Method | Reference |
| Protoporphyrin IX dimethyl ester (PME) | NPC/CNE2 (Nasopharyngeal Carcinoma) | Higher than PpIX | Not Specified | [3] |
| Hematoporphyrin Derivative (HpD) | C3H (Mouse Embryo Fibroblast) | Higher in malignant cells | Flow Cytofluorimetry | [4] |
Experimental Protocols
Cytotoxicity Assay (Based on CCK-8 Assay for HpD)[1]
-
Cell Seeding: H446 and BEAS-2B cells were seeded in 96-well plates.
-
Photosensitizer Incubation: Cells were incubated with varying concentrations of Hematoporphyrin Derivative (HpD).
-
Irradiation: Following incubation, the cells were irradiated with a 630 nm laser at a power density of 50 mW/cm².
-
Viability Assessment: Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells. The absorbance was read at a specific wavelength to quantify the number of surviving cells.
Cellular Uptake Assay (Based on Flow Cytofluorimetry for HpD)[4]
-
Cell Culture: Four types of mouse embryo fibroblast cells with different oncogenic potentials were cultured.
-
Photosensitizer Incubation: The cells were incubated with Hematoporphyrin Derivative (HpD).
-
Flow Cytometry Analysis: A flow cytofluorimeter was used to simultaneously measure the cell size and the intracellular content of HpD for single cells. The fluorescence of the porphyrin was used to quantify its uptake.
Mandatory Visualization
Caption: Workflow for the comparative study of photosensitizers.
Caption: Simplified signaling pathway of photodynamic therapy.
References
- 1. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A comparison of protoporphyrin IX and protoporphyrin IX dimethyl ester as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of hematoporphyrin derivative and sensitized photoinactivation of C3H cells with different oncogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effect of Hematoporphyrin IX Dimethyl Ester with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anticancer effects of combining hematoporphyrin (B191378) derivatives with the chemotherapeutic agent doxorubicin (B1662922). While direct experimental data on Hematoporphyrin IX dimethyl ester in this specific combination is limited in the reviewed literature, this document synthesizes findings from closely related hematoporphyrin compounds to offer valuable insights into the potential synergistic mechanisms and therapeutic benefits. The data presented herein is intended to serve as a resource for researchers designing and evaluating novel cancer combination therapies.
I. Comparative Analysis of In Vitro Efficacy
The combination of hematoporphyrin derivatives with doxorubicin has been shown to exhibit a synergistic effect in various cancer cell lines, leading to enhanced cytotoxicity and apoptosis compared to either agent alone. This potentiation is often observed in the context of photodynamic therapy (PDT) or sonodynamic therapy (SDT), where the hematoporphyrin acts as a sensitizer.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of doxorubicin alone and in combination with photosensitizers in different cancer cell lines.
| Cell Line | Treatment | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | ~1.0 - 8.64 | [1] |
| Doxorubicin + Avicennia | Reduced by 2.1-fold | [2] | |
| HepG2 (Liver Cancer) | Doxorubicin | ~1.3 - 14.72 | [2][3] |
| PC3 (Prostate Cancer) | Doxorubicin | 2.64 | [3] |
| HCT116 (Colon Cancer) | Doxorubicin | 24.30 | [3] |
| A549 (Lung Cancer) | Doxorubicin (10 nM) + PS 1 (20 nM) | 50% viability reduction | [4] |
| Doxorubicin (10 nM) alone | 80% viability | [4] | |
| PS 1 (20 nM) alone | 90% viability | [4] |
Apoptosis Induction
The combination therapy has been demonstrated to significantly increase the rate of apoptosis in cancer cells. This is a crucial indicator of therapeutic efficacy, as apoptosis is a programmed cell death mechanism that avoids the inflammatory response associated with necrosis.
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| QBC939 (Cholangiocarcinoma) | Control | - | [5] |
| HMME-SDT | Increased | [5] | |
| Doxorubicin | Increased | [5] | |
| HMME-SDT + Doxorubicin | Significantly Higher than single agents | [5] | |
| MDA-MB-231 (Breast Cancer) | Control | 10.8 (Early) / 0.75 (Late) | [6] |
| Doxorubicin | 38.8 (Early) / 4.40 (Late) | [6] | |
| H446 (Small Cell Lung Cancer) | Control | - | [7] |
| HPD-PDT (15 µg/mL) | 46.73 ± 1.38 | [7] | |
| BEAS-2B (Bronchial Epithelium) | HPD-PDT (15 µg/mL) | 28.56 ± 1.80 | [7] |
Regulation of Apoptosis-Related Proteins
The synergistic effect on apoptosis is further elucidated by examining the expression levels of key regulatory proteins. The combination treatment typically leads to an upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2).
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 Expression | Reference |
| QBC939 | HMME-SDT + Doxorubicin | Upregulated | Downregulated | Upregulated | [5] |
| H446 | HPD-PDT | Upregulated | Downregulated | - | [7] |
| HK-2 | Doxorubicin | Increased | Decreased | Increased | [8] |
| KYSE-150 (Esophageal Cancer) | HpD-PDT | - | - | - | [9] |
| HpD-PDT + LY294002 | Enhanced Pro-apoptotic effects | - | - | [9] |
II. Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and their combination in serum-free medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and wash the cells with PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Note: Doxorubicin's red color can interfere with the MTT assay. It is recommended to wash the cells with PBS before adding the MTT reagent to minimize this interference.
Apoptosis Quantification: Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound, doxorubicin, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
III. Visualizing the Mechanisms
Experimental Workflow for Assessing Synergy
Caption: Experimental workflow for evaluating the synergy of doxorubicin and this compound.
Proposed Signaling Pathway for Synergistic Apoptosis
Caption: Proposed signaling pathway for doxorubicin and this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. The Combined effects of hematoporphyrin monomethyl ether-SDT and doxorubicin on the proliferation of QBC939 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Hematoporphyrin IX Dimethyl Ester in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hematoporphyrin (B191378) IX dimethyl ester and its derivatives in various cancer cell lines. The information is compiled from preclinical studies to offer an objective overview of its performance as a photosensitizer in photodynamic therapy (PDT). This document details its mechanism of action, summarizes its cytotoxic effects, and provides relevant experimental protocols to support further research and development.
Mechanism of Action: A Dual Approach to Cellular Destruction
Hematoporphyrin IX dimethyl ester (HIX) and its derivatives primarily exert their anti-cancer effects through photodynamic therapy. Upon activation by light of a specific wavelength, these photosensitizers generate reactive oxygen species (ROS), which induce cellular damage and lead to cell death through apoptosis or necrosis.[1][2][3] The primary subcellular targets appear to be the mitochondria, initiating a cascade of events that culminate in cell demise.
Two key signaling pathways have been identified in the mechanism of action of Hematoporphyrin IX derivatives-mediated PDT:
-
The Mitochondria-Caspase Pathway: Following light activation, the photosensitizer, which localizes in the mitochondria, induces a loss of mitochondrial membrane potential. This triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptosis.[2][4]
-
The PI3K/AKT/mTOR Pathway: Studies have shown that PDT with hematoporphyrin derivatives can inhibit the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition contributes to the anti-cancer effects of the treatment.
Comparative Efficacy in Cancer Cell Lines
The phototoxic efficacy of Hematoporphyrin IX and its derivatives has been evaluated in a range of cancer cell lines. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells upon light irradiation. It is important to note that much of the available data is on hematoporphyrin derivatives (HpD), such as Hematoporphyrin monomethyl ether (HMME) and other formulations, which are closely related to this compound.
| Photosensitizer | Cancer Cell Line | Cell Type | IC50 (µM) |
| Hematoporphyrin Derivative (BL-1) | Eca-109 | Human Esophageal Carcinoma | < Hematoporphyrin monomethyl ether (HMME) |
| Hematoporphyrin monomethyl ether (HMME) | Eca-109 | Human Esophageal Carcinoma | Not specified, but higher than BL-1 |
| Hematoporphyrin IX | U87 | Human Glioblastoma | 0.085 |
| Hematoporphyrin IX | U251 | Human Glioblastoma | 0.166 |
Table 1: Comparative IC50 Values of Hematoporphyrin IX and its Derivatives in Various Cancer Cell Lines. [2]
| Treatment | Cancer Cell Line | Cell Type | Apoptosis Rate (%) |
| HpD-PDT (15 µg/mL HPD, 50 MW/cm²) | H446 | Human Small Cell Lung Cancer | 46.73 ± 1.38 |
| HpD-PDT | KYSE-150 | Human Esophageal Squamous Cell Carcinoma | 49.13 ± 0.32 |
Table 2: Apoptosis Rates Induced by Hematoporphyrin Derivative (HpD) Mediated PDT. [1][3]
A direct comparison between Protoporphyrin IX dimethyl ester (PME), a structurally similar compound, and Protoporphyrin IX (PpIX) in poorly differentiated human nasopharyngeal carcinoma cells (NPC/CNE2) revealed that PME is a more potent photosensitizer. This increased potency is attributed to its higher intracellular uptake and primary localization in the mitochondria.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Incubation with Photosensitizer: The culture medium is replaced with a medium containing various concentrations of the photosensitizer (e.g., this compound). The cells are then incubated for a specified period (e.g., 4 to 24 hours) in the dark.
-
Light Irradiation: Following incubation, the cells are washed to remove the excess photosensitizer and fresh medium is added. The cells are then exposed to light of a specific wavelength (e.g., 630 nm) and energy density (e.g., 50 MW/cm²).
-
MTT Addition: After irradiation, the cells are incubated for a further period (e.g., 24 to 48 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Data Analysis: The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the photosensitizer and light as described in the cytotoxicity assay.
-
Cell Harvesting: After the desired incubation period post-treatment, both adherent and floating cells are collected.
-
Staining: The cells are washed with PBS and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells are treated with the photosensitizer and light.
-
Probe Incubation: After treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a specific time.
-
Fluorescence Measurement: The intracellular fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the action of this compound.
References
- 1. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The study of killing effect and inducing apoptosis of 630-nm laser on lung adenocarcinoma A549 cells mediated by hematoporphyrin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hematoporphyrin IX Dimethyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Hematoporphyrin IX dimethyl ester, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) due to its potential hazards. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Some safety data sheets also indicate that it is harmful if swallowed.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | To protect eyes from splashes and dust.[1][3] |
| Protective Clothing | Laboratory coat or other suitable protective clothing | To prevent contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a full-face respirator may be necessary.[2][3] | To avoid inhalation of dust particles, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is crucial for the safe and environmentally responsible disposal of this compound.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) and place them in a designated, suitable, and closed container.[2][4] Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
-
Liquid Waste: If the compound is in solution, do not discharge it into sewer systems.[2] Collect it in a sealed, labeled container compatible with the solvent used.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Handling Contaminated Packaging
-
Empty Containers: Completely emptied packages can be recycled or reconditioned.[1] Beforehand, they should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and disposed of as hazardous waste.
-
Preventing Reuse: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Combustible Packaging: For combustible packaging materials, controlled incineration is a possible disposal route.[2]
-
Contaminated Packaging: Handle any packaging that is not thoroughly decontaminated in the same manner as the substance itself.[1]
Step 3: Final Disposal Method
-
Licensed Chemical Disposal: The primary and recommended method of disposal is to transfer the waste to a licensed chemical destruction plant.[2]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is also an acceptable method to ensure complete destruction of the compound and to mitigate harmful emissions.[2]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.
Step 4: Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the buildup of dust or vapors.[2]
-
Avoid Dust Formation: Carefully sweep up or mechanically collect the spilled solid material.[1]
-
Containment: Prevent the spill from entering drains, surface water, or ground water.[1]
-
Collect and Dispose: Place the collected material into a suitable, closed container for disposal, following the procedures outlined above.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Hematoporphyrin IX dimethyl ester
Essential Safety and Handling Guide for Hematoporphyrin IX Dimethyl Ester
This guide provides critical, immediate safety and logistical information for the handling, storage, and disposal of this compound. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical first line of defense against potential exposure. Different Safety Data Sheets (SDS) for Hematoporphyrin and its derivatives may have slightly varying recommendations; therefore, a comprehensive approach is advised. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Gloves must be inspected before use and changed immediately if contaminated or torn.[1][2] |
| Body Protection | Laboratory Coat / Impervious Clothing | A long-sleeved lab coat is mandatory. For tasks with a higher risk of splashes, fire/flame resistant and impervious clothing should be used.[1][3] |
| Respiratory Protection | N95 Respirator or Full-Face Respirator | Required when handling the powder outside of a containment device, if ventilation is inadequate, or if exposure limits are exceeded to prevent inhalation.[1][2] |
Operational Plan: Handling and Storage
Proper operational procedures minimize the risk of exposure and contamination. Handle this compound in accordance with good industrial hygiene and safety practices.[4]
Handling Procedures
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3]
-
Prevent Dust and Aerosols: Avoid the formation and inhalation of dust or aerosols.[1][4] Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4] Do not eat, drink, or smoke in work areas where the chemical is handled.[2][4]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[4]
-
Storage Procedures
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Incompatibilities: Store away from incompatible materials and foodstuffs.[1]
-
Conditions to Avoid: No specific conditions are known to cause hazardous reactions, but proper storage as described is crucial for maintaining chemical stability.[2]
Disposal Plan
Discharge into the environment must be avoided.[3] All waste material must be handled as hazardous.
-
Collection: Collect waste material and promptly dispose of it in suitable, closed, and properly labeled containers.[3][4]
-
Disposal Method: Disposal should be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5] Do not discharge into sewer systems.[3]
-
Contaminated Packaging: Packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[3]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₆H₄₂N₄O₆[6] |
| Molecular Weight | 626.7 g/mol [6] |
| Appearance | Solid[1] |
| Melting Point | 214-228 °C (Varies by source for related compounds) |
| Solubility | Insoluble in water[5] |
| Storage Temperature | Room temperature[7] |
Procedural Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
